Product packaging for Azepan-3-one(Cat. No.:CAS No. 171257-01-5)

Azepan-3-one

Cat. No.: B168768
CAS No.: 171257-01-5
M. Wt: 113.16 g/mol
InChI Key: XYGKKJHGZOGVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azepan-3-one is a seven-membered lactam featuring an azepane scaffold, a nitrogen-containing heterocycle of significant interest in medicinal chemistry and drug discovery . The azepane ring system is a privileged structure found in numerous bioactive molecules and approved pharmaceuticals, valued for its unique conformational flexibility and ability to improve the physicochemical properties of lead compounds . This ketone derivative serves as a versatile synthetic intermediate or building block for constructing more complex molecular architectures. Research into azepane-based compounds has demonstrated their potential across a wide spectrum of therapeutic areas. These include acting as scaffolds for anticancer agents, inhibitors for targets like α-glucosidase, and modulators for central nervous system targets such as histamine H3 receptors . The azepane motif is recognized as one of the top 100 most frequently used ring systems in small-molecule drugs, underlining its fundamental importance in the design of new therapeutic entities . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human or veterinary use. Researchers are responsible for verifying the suitability of this material for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B168768 Azepan-3-one CAS No. 171257-01-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azepan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-1-2-4-7-5-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGKKJHGZOGVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20578377
Record name Azepan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171257-01-5
Record name Azepan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20578377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Azepan-3-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azepan-3-one: Structure, Properties, and Synthesis

Introduction

This compound, also known as hexahydro-3H-azepin-3-one, is a seven-membered heterocyclic compound containing a nitrogen atom and a ketone functional group. The azepane scaffold is a significant structural motif found in numerous bioactive molecules and pharmaceuticals, making its derivatives valuable targets in medicinal chemistry and drug development.[1][2] this compound serves as a versatile synthetic intermediate, leveraging the reactivity of its secondary amine and carbonyl group for the construction of more complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical structure, properties, and a representative synthetic protocol for researchers in organic synthesis and drug discovery.

Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₆H₁₁NO[4]
Molecular Weight 113.16 g/mol [4]
CAS Number 171257-01-5[4]
IUPAC Name This compound[4]
Synonyms perhydro-azepin-3-one, hexahydro-3H-Azepin-3-one[4]
Boiling Point (Azepane) 138 °C[5]
Melting Point (Azepane) -37 °C[5]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not publicly documented. However, the expected spectroscopic features can be predicted based on its structure and established principles of spectroscopic analysis for ketones and secondary amines.

TechniqueExpected FeaturesSource(s)
Infrared (IR) Spectroscopy - Strong, sharp C=O stretch (ketone) ~1715 cm⁻¹- Moderate N-H stretch (secondary amine) ~3300-3500 cm⁻¹- C-H stretch (alkane) ~2850-2950 cm⁻¹[6][7]
¹³C NMR Spectroscopy - 6 distinct signals expected (assuming no coincidental overlap).- Carbonyl (C3) signal significantly downfield (~205-220 ppm).- Carbons adjacent to nitrogen (C2, C7) shifted downfield (~30-65 ppm).- Other aliphatic carbons (C4, C5, C6) in the typical alkane region (~16-35 ppm).[2]
¹H NMR Spectroscopy - Broad singlet for the N-H proton.- Multiple overlapping multiplets for the 10 methylene (CH₂) protons.- Protons alpha to the carbonyl group (at C2 and C4) would be deshielded compared to other methylene protons.[8][9]
Mass Spectrometry (MS) - Molecular ion (M⁺) peak at m/z = 113.- Prominent fragments resulting from alpha-cleavage adjacent to the carbonyl group, leading to the loss of C₂H₄ (28) or C₃H₅N (67) fragments.[10][11]

Chemical Reactivity and Synthesis

This compound's reactivity is dominated by its two functional groups. The carbonyl carbon is susceptible to nucleophilic addition, and the ketone can be reduced to the corresponding alcohol, azepan-3-ol, using standard reducing agents like sodium borohydride.[3][12] The secondary amine is a nucleophile and a base, allowing for N-alkylation or N-acylation to introduce various substituents.[3]

A modern and effective strategy for synthesizing the azepane core involves a formal 1,3-migration and annulation cascade, initiated by an α-imino rhodium carbene. This method demonstrates good functional group tolerance and provides access to a range of densely functionalized azepane derivatives.[13]

Representative Experimental Protocol: Synthesis of an this compound Derivative

The following protocol is a representative example adapted from the synthesis of this compound derivatives via a rhodium-catalyzed migration-annulation reaction.[13]

Reaction: Synthesis of an N-Sulfonyl this compound Derivative from a 1-Sulfonyl-1,2,3-triazole Precursor.

Materials:

  • 1-Sulfonyl-1,2,3-triazole derivative (1.0 equiv)

  • Rhodium(II) pivalate (Rh₂(piv)₄) (1 mol%)

  • Dichloromethane (CH₂Cl₂) (0.1 M solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the 1-sulfonyl-1,2,3-triazole precursor.

  • Dissolve the precursor in anhydrous dichloromethane to a concentration of 0.1 M.

  • Add Rhodium(II) pivalate (1 mol%) to the solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The crude residue is then purified by flash column chromatography on silica gel.

  • Elute the column with a gradient of ethyl acetate in hexanes to isolate the desired this compound product.

  • Combine the fractions containing the product and concentrate under reduced pressure to yield the purified compound.

  • Characterize the final product using NMR spectroscopy, mass spectrometry, and IR spectroscopy.

Visualized Synthesis Workflow

The diagram below illustrates the key steps in the rhodium-catalyzed synthesis of the this compound core from a triazole precursor, highlighting the formation of the critical α-imino rhodium carbene intermediate.

G Simplified Rhodium-Catalyzed Synthesis of this compound Core cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Triazole 1-Sulfonyl-1,2,3-triazole Precursor Carbene α-Imino Rhodium Carbene (Loss of N₂) Triazole->Carbene  [Rh₂(piv)₄] Catalyst Rh₂(piv)₄ Product N-Sulfonyl This compound Derivative Carbene->Product Migration-Annulation Cascade

Caption: Rhodium-catalyzed synthesis of the this compound core from a triazole precursor.

References

An In-depth Technical Guide to the Synthesis of Azepan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and drug discovery due to its conformational flexibility and utility as a synthetic intermediate. This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining this compound, with a focus on the core reaction mechanisms, experimental protocols, and quantitative data. Key methodologies, including the Dieckmann condensation and Beckmann rearrangement, are discussed in detail, supplemented by spectroscopic characterization data to facilitate the identification and purification of the target compound.

Introduction

The azepane ring system is a recurring motif in a variety of biologically active molecules. The inclusion of a carbonyl group at the 3-position, as in this compound (C₆H₁₁NO, Mol. Wt.: 113.16 g/mol )[1], offers a versatile handle for further functionalization, making it a key building block for the synthesis of more complex pharmaceutical agents. This guide aims to consolidate the available synthetic strategies for this compound, providing researchers with a practical and in-depth resource for its preparation.

Core Synthesis Pathways

The synthesis of this compound can be approached through several strategic routes, primarily involving intramolecular cyclization or ring expansion reactions. The two most prominent and theoretically sound methods are the Dieckmann Condensation of specific amino diesters and the Beckmann Rearrangement of a bicyclic ketoxime.

Dieckmann Condensation

The Dieckmann condensation is a robust method for the formation of cyclic β-keto esters via an intramolecular Claisen condensation of a diester in the presence of a strong base.[2] For the synthesis of an this compound precursor, a suitable N-protected dialkyl aminodipropanoate would be the required starting material. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield the desired N-protected this compound.

Mechanism:

The reaction is initiated by the deprotonation of an α-carbon of one of the ester groups by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclic tetrahedral intermediate. Elimination of an alkoxide group yields the cyclic β-keto ester. Subsequent acidification and heating will lead to decarboxylation to afford the ketone.

Dieckmann_Condensation cluster_0 Dieckmann Condensation for this compound Precursor Start N-Protected Dialkyl Aminodipropanoate Enolate Enolate Formation (+ Base) Start->Enolate Base Cyclization Intramolecular Nucleophilic Attack Enolate->Cyclization Intermediate Cyclic β-Keto Ester Precursor Cyclization->Intermediate Final N-Protected This compound (after Hydrolysis & Decarboxylation) Intermediate->Final H3O+, Δ

Figure 1: Logical workflow for the synthesis of an N-protected this compound via Dieckmann Condensation.

Experimental Protocol (General):

A detailed experimental protocol for the Dieckmann condensation leading directly to an N-substituted this compound is exemplified by the synthesis of 1-benzyl-3-piperidone, a related six-membered ring system, which can be adapted.

  • Preparation of the Diester Intermediate: An N-substituted glycine ester (e.g., N-benzylglycine ethyl ester) is reacted with a 4-halobutyrate ester in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., chloroform) under reflux to yield the corresponding diester.[3]

  • Cyclization: The purified diester is then treated with a strong base, such as sodium ethoxide or potassium tert-butoxide, in an anhydrous solvent like toluene or THF under reflux to induce cyclization.

  • Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is subsequently hydrolyzed and decarboxylated by heating with an aqueous acid (e.g., HCl or H₂SO₄) to yield the N-substituted this compound.

  • Deprotection (if necessary): If an N-benzyl group is used, it can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to afford the final this compound.

Quantitative Data:

StepReactantsReagents/ConditionsProductYield
1N-benzylglycine ethyl ester, 4-chlorobutyrateK₂CO₃, Chloroform, Reflux, 24hDiethyl 2,2'-(benzylazanediyl)diacetate~95% (crude)[3]
2Diethyl 2,2'-(benzylazanediyl)diacetateNaOEt, Toluene, RefluxEthyl 1-benzyl-3-oxoazepane-4-carboxylate(Not specified)
3Ethyl 1-benzyl-3-oxoazepane-4-carboxylateaq. HCl, Reflux1-Benzyl-azepan-3-one(Not specified)
41-Benzyl-azepan-3-oneH₂, Pd/C, EthanolThis compound(Not specified)

Table 1: Hypothetical reaction scheme and estimated yields for this compound synthesis via Dieckmann Condensation based on analogous reactions.

Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that transforms an oxime into an amide.[2][4][5][6][7] For the synthesis of this compound, a suitable precursor would be the oxime of N-protected piperidin-4-one. The acid-catalyzed rearrangement of this six-membered ring ketoxime would lead to a seven-membered lactam, which is an isomer of the target molecule. A more direct, albeit hypothetical, route would involve the Beckmann rearrangement of the oxime of 1,4-diazepan-5-one, which would result in the formation of a urea, followed by selective hydrolysis. A more plausible precursor is the oxime of a substituted cyclopentanone, which upon rearrangement would expand to a piperidin-2-one, a related lactam structure. The application to form this compound would require a specific bicyclic precursor.

Mechanism:

The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, with simultaneous expulsion of water. The resulting nitrilium ion is then attacked by water to form an imidate, which tautomerizes to the more stable amide.

Beckmann_Rearrangement cluster_1 Beckmann Rearrangement Start_BR Cyclic Ketoxime Protonation Protonation of Hydroxyl Group Start_BR->Protonation H+ Rearrangement Concerted Alkyl Migration & H2O Elimination Protonation->Rearrangement Nitrilium Nitrilium Ion Intermediate Rearrangement->Nitrilium Hydrolysis_Tautomerization Hydrolysis & Tautomerization Nitrilium->Hydrolysis_Tautomerization H2O Final_BR Lactam Hydrolysis_Tautomerization->Final_BR

Figure 2: General mechanism of the Beckmann Rearrangement for the synthesis of a lactam.

Experimental Protocol (General):

  • Oxime Formation: The precursor ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a suitable solvent like ethanol. The mixture is typically heated to reflux to drive the reaction to completion.

  • Rearrangement: The isolated oxime is then treated with a strong acid or a reagent that converts the hydroxyl into a good leaving group. Common reagents include concentrated sulfuric acid, polyphosphoric acid (PPA), or thionyl chloride.[2][7] The reaction is often heated to facilitate the rearrangement.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. Purification is typically achieved by chromatography or recrystallization.

Quantitative Data:

Yields for the Beckmann rearrangement can be highly variable depending on the substrate and reaction conditions. For the industrial synthesis of ε-caprolactam from cyclohexanone oxime, yields are typically very high.

StepReactantsReagents/ConditionsProductYield
1N-Benzyl-1,4-diazepan-5-oneNH₂OH·HCl, Pyridine, EtOH, RefluxN-Benzyl-1,4-diazepan-5-one oxime(Not specified)
2N-Benzyl-1,4-diazepan-5-one oximeH₂SO₄ or PPA, Heat1-Benzyl-1,4-diazepan-5-one (rearranged)(Not specified)

Table 2: Hypothetical reaction scheme for a Beckmann rearrangement of a potential precursor to an this compound derivative.

Spectroscopic Data for this compound

Accurate identification of this compound requires a combination of spectroscopic techniques.

TechniqueExpected Features
¹H NMR Signals corresponding to the protons on the azepane ring, likely in the range of 1.5-3.5 ppm. The protons adjacent to the nitrogen and the carbonyl group would be expected to be deshielded and appear further downfield.
¹³C NMR A characteristic signal for the carbonyl carbon is expected in the downfield region of the spectrum, typically around 180-210 ppm.[8] Other signals for the methylene carbons of the ring would appear in the aliphatic region.
IR Spectroscopy A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. A band in the 3300-3500 cm⁻¹ region would indicate the N-H stretch of the secondary amine.
Mass Spectrometry The molecular ion peak (M⁺) would be observed at m/z = 113, corresponding to the molecular weight of this compound.[1] Fragmentation patterns would likely involve the loss of small neutral molecules such as CO or ethylene.

Table 3: Summary of expected spectroscopic data for this compound.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. While direct, high-yielding, and well-documented protocols are not abundant in the readily available literature, established methodologies such as the Dieckmann condensation and Beckmann rearrangement provide a solid theoretical framework for its preparation. The successful synthesis relies on the careful selection of starting materials and optimization of reaction conditions. This guide provides the foundational knowledge, including key mechanisms and general experimental approaches, to aid researchers in the development of robust and efficient synthetic routes to this valuable heterocyclic building block. Further investigation into the patent literature and specialized chemical databases may yield more specific and optimized experimental procedures.

References

Spectroscopic Profile of Azepan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for Azepan-3-one. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of analogous structures and established principles of spectroscopic interpretation. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to aid researchers in their analytical workflows.

Predicted Spectroscopic Data of this compound

The following tables summarize the anticipated spectroscopic data for this compound (C₆H₁₁NO, Molecular Weight: 113.16 g/mol ). These predictions are based on the known spectral characteristics of cyclic ketones, amines, and specifically, azepane derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2~ 3.5 - 3.7t2H~ 6-7
H4~ 2.5 - 2.7t2H~ 6-7
H5~ 1.8 - 2.0m2H-
H6~ 1.7 - 1.9m2H-
H7~ 3.0 - 3.2t2H~ 6-7
NH~ 1.5 - 2.5br s1H-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C2~ 50 - 55
C3 (C=O)~ 208 - 212
C4~ 40 - 45
C5~ 25 - 30
C6~ 28 - 33
C7~ 45 - 50

Note: The chemical shift of the carbonyl carbon in the related 1-methyl-1H-azepin-3(2H)-one has been reported to be around 180.21 ppm; however, for a saturated azepanone, a value closer to that of other cyclic ketones is expected.[1]

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (sp³)2850 - 3000Medium to Strong
C=O Stretch (Ketone)1710 - 1725Strong
C-N Stretch1180 - 1250Medium

Note: The C=O stretching frequency for a seven-membered ring ketone is anticipated to be in this range, similar to that of cyclohexanone (around 1715 cm⁻¹).

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zInterpretation
113[M]⁺ (Molecular Ion)
85[M - CO]⁺ or [M - C₂H₄]⁺
84[M - C₂H₅]⁺
70[M - C₂H₄O]⁺
56Further fragmentation

Note: The fragmentation of cyclic ketones often involves the loss of small neutral molecules like ethylene (C₂H₄), carbon monoxide (CO), or combinations thereof.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a sample like this compound. Instrument parameters may need to be optimized for specific equipment and sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, spectral width of 220-250 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the sample between two KBr or NaCl plates.

    • Solid Sample (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used with LC-MS, which typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-300).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Report Sample Chemical Sample (this compound) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity Report Comprehensive Spectroscopic Profile Structure->Report Purity->Report

References

Azepan-3-one: A Technical Guide to CAS Number, Safety, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

This technical guide provides a comprehensive overview of Azepan-3-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this document leverages information from structurally related compounds and established chemical principles to offer a thorough assessment of its chemical identity, safety considerations, and a plausible synthetic route.

Chemical Identity

This compound, a seven-membered heterocyclic ketone, is a valuable building block in organic synthesis. Its structure incorporates both a secondary amine and a ketone functional group, offering multiple sites for chemical modification.

IdentifierValue
Chemical Name This compound
Synonyms Hexahydro-3H-azepin-3-one, Perhydro-azepin-3-one
CAS Number 171257-01-5
Molecular Formula C₆H₁₁NO
Molecular Weight 113.16 g/mol
Canonical SMILES C1CCNC(=O)C1

Safety Information

A specific Safety Data Sheet (SDS) for this compound (CAS: 171257-01-5) is not publicly available. Therefore, the following safety information is inferred from data on structurally analogous compounds, such as 3-piperidinone (a six-membered cyclic aminoketone), and the general toxicological profile of alkyl cyclic ketones. Researchers must handle this compound with care, assuming it may possess hazards similar to its analogues until specific data becomes available.

GHS Hazard Classification (Inferred)

The GHS classification for this compound is not established. Based on related compounds, the following classifications should be considered as a precautionary measure.

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3WarningH335: May cause respiratory irritation

Hazard Pictograms (Inferred)

Caption: Inferred GHS Pictogram.

Precautionary Statements (Inferred)
TypeCodeStatement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/ eye protection/ face protection.
Response P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.
Toxicological Profile (Inferred)

Studies on a range of alkyl cyclic ketones suggest low acute toxicity. However, as with many small amine-containing molecules, skin and eye irritation are potential hazards.[1][2] The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Handling Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves and a lab coat.

    • Respiratory Protection: If working outside of a fume hood or with large quantities, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Experimental Protocols

Proposed Synthetic Pathway: Dieckmann Condensation

The proposed synthesis involves the intramolecular cyclization of a diester precursor containing the azepane backbone.

Synthesis_Pathway cluster_legend Legend Start Diethyl 3,3'-(benzylazanediyl)dipropanoate Intermediate1 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Start->Intermediate1 1. NaOEt, Toluene 2. H₃O⁺ Intermediate2 1-Benzylthis compound Intermediate1->Intermediate2 H₂O, H₂SO₄, Δ Product This compound Intermediate2->Product H₂, Pd/C Reagents Reaction Reagents

Caption: Proposed Synthesis of this compound.

Step-by-Step Experimental Procedure (Representative)

Step 1: Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Dieckmann Condensation)

  • To a solution of sodium ethoxide (NaOEt), freshly prepared from sodium (1.1 eq) and absolute ethanol, in dry toluene under an inert atmosphere (N₂ or Ar), add diethyl 3,3'-(benzylazanediyl)dipropanoate (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and quench by the slow addition of a dilute aqueous acid solution (e.g., 1 M HCl) until the solution is neutral to slightly acidic.

  • Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation to form 1-Benzylthis compound

  • To the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate from the previous step, add a mixture of water and a strong acid (e.g., sulfuric acid, H₂SO₄).

  • Heat the mixture to reflux for 12-24 hours to effect both hydrolysis of the ester and decarboxylation.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) until alkaline.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over a suitable drying agent, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Step 3: Debenzylation to yield this compound

  • Dissolve the 1-benzylthis compound in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to an atmosphere of hydrogen gas (H₂), either by balloon or in a hydrogenation apparatus, and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to afford the final product, this compound.

Disclaimer: This technical guide is intended for informational purposes only and is based on the best available data for this compound and its structural analogues. All laboratory work should be conducted by trained professionals in a well-equipped facility, following all institutional and governmental safety regulations. The user assumes all responsibility for the safe handling and use of this chemical.

References

The Diverse Biological Activities of Azepan-3-one and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The azepane scaffold, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the pharmacological properties of azepan-3-one and its analogs, focusing on their anticancer, antimicrobial, antiviral, and enzyme-inhibiting activities. Quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key assays.

Anticancer Activity

Derivatives of the azepane core have demonstrated significant cytotoxic potential against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and the inhibition of key cellular processes required for tumor growth and proliferation.

Quantitative Data for Anticancer Activity
Compound ClassCancer Cell LineActivity MetricValueReference
Pyrrolo[1,2-a]azepine derivativesHepG2 (Liver)IC504 - 44.2 nM[1]
MCF7 (Breast)IC5010.7 - 45.4 nM[1]
HCT116 (Colon)IC5021.1 nM[1]
A-azepano-betulinic amidesHCT-15 (Colon)GI500.57 - 14.30 µM[2]
NCI/ADR-RES (Ovarian)GI500.57 - 14.30 µM[2]
A-azepano-28-amino-betulinLeukemia, Colon, NSCLC, BreastGI501.16 - 2.27 µM[2]
7-(1,4-diazepan)-substituted[3][4]oxazolo[4,5-d]pyrimidinesVariousGI500.9 - 1.9 µM[5]
TGI2.1 - 3.6 µM[5]
LC505.9 - 7.4 µM[5]
Dibenzo[b,f]azepine-oxadiazole derivative (5e)Leukemia SRIC5013.05 ± 0.62 µM[6]
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Visualizing the Anticancer Screening Workflow

anticancer_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies (Optional) cell_culture Cancer Cell Lines (e.g., HepG2, MCF7, HCT116) treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Azepane Derivative Solutions compound_prep->treatment srb_assay Sulforhodamine B (SRB) Assay treatment->srb_assay data_analysis Calculate IC50/GI50 srb_assay->data_analysis animal_model Tumor Xenograft Animal Model data_analysis->animal_model Lead Compound Selection in_vivo_treatment Administer Lead Compounds animal_model->in_vivo_treatment tumor_measurement Monitor Tumor Growth in_vivo_treatment->tumor_measurement toxicity_assessment Assess Toxicity in_vivo_treatment->toxicity_assessment

Figure 1: Workflow for anticancer activity screening of Azepane derivatives.

Antimicrobial Activity

Azepane derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against both bacteria and fungi. A-azepano-triterpenoids, in particular, have shown promising results against methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data for Antimicrobial Activity
Compound ClassMicroorganismActivity MetricValue (µM)Reference
AzepanouvaolMRSAMIC≤ 0.15[4][7]
3-amino-3,4-seco-4(23)-en derivatives of uvaolMRSAMIC≤ 0.15[4][7]
Azepano-glycyrrhetol-tosylateMRSAMIC≤ 0.15[4][7]
Azepanobetulinic acid cyclohexyl amideMRSAMIC≤ 0.15[4][7]
Pyridobenzazepine derivative 8Various BacteriaMIC39 - 78 µg/mL[8]
Pyridobenzazepine derivative 12C. albicans, S. cerevisiaeMIC156 µg/mL[8]
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Antiviral Activity

The antiviral potential of azepane derivatives has been explored against a variety of DNA and RNA viruses. Notably, certain A-azepano-triterpenoids have shown high potency against Human Cytomegalovirus (HCMV).

Quantitative Data for Antiviral Activity
Compound ClassVirusActivity MetricValue (µM)Reference
AzepanobetulinHCMVEC500.15[4][7]
AzepanouvaolHCMVEC500.11[4][7]
Azepano-glycyrrhetolHCMVEC500.11[4][7]
Spiro-annulated azepane derivativesAdenovirus C5-Active[3]
Experimental Protocol: Yield Reduction Assay for Antiviral Activity

The yield reduction assay is a common method to quantify the antiviral activity of a compound by measuring the reduction in the production of infectious virus particles.

Methodology:

  • Cell Seeding: Seed susceptible host cells in multi-well plates and allow them to form a confluent monolayer.

  • Virus Infection: Infect the cells with the virus at a known multiplicity of infection (MOI) for a specific period (e.g., 1-2 hours).

  • Compound Treatment: After infection, remove the virus inoculum and add a fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

  • Virus Titration: Harvest the supernatant and/or cell lysate and determine the virus titer using a suitable method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.

  • EC50 Calculation: The EC50 value, the concentration of the compound that reduces the virus yield by 50% compared to the untreated control, is calculated.

Visualizing the General Antiviral Mechanism of Action

antiviral_mechanism cluster_virus_lifecycle Viral Lifecycle attachment Attachment & Entry uncoating Uncoating attachment->uncoating replication Replication uncoating->replication assembly Assembly replication->assembly release Release assembly->release azepane Azepane Derivative azepane->attachment Inhibition azepane->uncoating Inhibition azepane->replication Inhibition azepane->assembly Inhibition azepane->release Inhibition

Figure 2: Potential points of intervention for Azepane derivatives in the viral lifecycle.

Enzyme Inhibitory Activity

This compound derivatives have been designed and synthesized as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. Key targets include cathepsin K, protein kinase B (PKB/Akt), and carbonic anhydrase IX.

Quantitative Data for Enzyme Inhibition
Compound ClassEnzyme TargetActivity MetricValue (nM)Reference
Azepanone-based inhibitorsHuman Cathepsin KKi0.16[9]
Human Cathepsin KKi0.0048[9]
Rat Cathepsin KKi,app4.8[9]
Novel azepane derivativesProtein Kinase B (PKB-alpha)IC504[10]
3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivativesCarbonic Anhydrase IXIC5019[11]
Experimental Protocol: In Vitro Kinase Inhibition Assay (for PKB/Akt)

Methodology:

  • Reagents: Prepare a reaction buffer, a solution of the kinase (e.g., recombinant PKBα), a specific substrate (e.g., a peptide substrate), and ATP.

  • Compound Preparation: Prepare serial dilutions of the azepane derivative inhibitors.

  • Kinase Reaction: In a microplate, combine the kinase, the inhibitor at various concentrations, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA) that detect the phosphorylated product.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that reduces the kinase activity by 50%, is calculated from the dose-response curve.

Visualizing the PI3K/Akt Signaling Pathway and Inhibition

pi3k_akt_pathway cluster_pathway PI3K/Akt Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt (PKB) pip3->akt pdk1->akt phosphorylates downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream phosphorylates azepane_akt Azepane Derivative (Akt Inhibitor) azepane_akt->akt Inhibits

Figure 3: Inhibition of the PI3K/Akt signaling pathway by Azepane derivatives.

Conclusion

The this compound scaffold and its derivatives represent a versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The data and protocols presented in this guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and enzyme-targeted therapies. Further research into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of azepane derivatives is warranted to fully exploit their therapeutic promise.

References

The Synthesis of Azepan-3-one: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and drug discovery. Its unique conformational properties and synthetic versatility make it an attractive starting point for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive review of the synthetic methodologies for obtaining the this compound core, with a focus on practical experimental protocols and quantitative data analysis.

Key Synthetic Strategies

The construction of the this compound ring system can be broadly categorized into two main approaches: classical cyclization reactions and modern synthetic methodologies.

1. Dieckmann Condensation: A Classical and Reliable Approach

The Dieckmann condensation is a cornerstone of cyclic β-keto ester synthesis and remains a highly relevant method for the preparation of the this compound precursor. This intramolecular cyclization of a suitable acyclic diester, followed by hydrolysis and decarboxylation, provides a straightforward route to the target ketone.

A common strategy involves the use of an N-protected amino diester. The N-benzyl group is a frequently employed protecting group due to its stability and ease of removal via hydrogenolysis. The overall synthetic pathway can be visualized as follows:

Dieckmann_Synthesis Acyclic_Precursor N,N-Bis(2-ethoxycarbonylethyl)benzylamine Beta_Keto_Ester Ethyl 1-benzyl-3-oxoazepane-4-carboxylate Acyclic_Precursor->Beta_Keto_Ester Dieckmann Condensation Azepan_3_one 1-Benzyl-azepan-3-one Beta_Keto_Ester->Azepan_3_one Hydrolysis & Decarboxylation Final_Product This compound Azepan_3_one->Final_Product Debenzylation

Figure 1: General workflow for this compound synthesis via Dieckmann condensation.

Experimental Protocol: Synthesis of 1-Benzyl-azepan-3-one

This protocol is adapted from analogous procedures for the synthesis of related cyclic ketones.

Step 1: Dieckmann Condensation

  • Reaction: The intramolecular cyclization of diethyl 4,4'-(benzylazanediyl)dibutanoate is effected using a strong base, such as sodium ethoxide, in an inert solvent like toluene.

  • Procedure: A solution of diethyl 4,4'-(benzylazanediyl)dibutanoate in dry toluene is added dropwise to a suspension of sodium ethoxide in toluene at reflux. The reaction mixture is heated under reflux for several hours until the cyclization is complete (monitored by TLC or GC-MS). After cooling, the reaction is quenched by the addition of acid (e.g., hydrochloric acid). The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate.

Step 2: Hydrolysis and Decarboxylation

  • Reaction: The resulting β-keto ester is hydrolyzed and decarboxylated by heating with an aqueous acid, typically hydrochloric acid.

  • Procedure: The crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate is refluxed in aqueous hydrochloric acid for an extended period. The progress of the reaction is monitored until the starting material is consumed. The reaction mixture is then cooled and neutralized with a base (e.g., sodium hydroxide). The product, 1-benzyl-azepan-3-one, is extracted with an organic solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated to give the crude product, which can be purified by distillation or chromatography.

Step 3: Debenzylation

  • Reaction: The N-benzyl protecting group is removed by catalytic hydrogenation to yield the final product, this compound.

  • Procedure: 1-Benzyl-azepan-3-one is dissolved in a suitable solvent, such as ethanol or methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature. After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated to afford this compound.

Table 1: Summary of a Representative Synthesis of an N-Substituted this compound Homologue (N-Benzyl-3-pyrrolidone)

StepStarting MaterialReagents & ConditionsProductYieldReference
1. Dieckmann CyclizationDiethyl 3,3'-(benzylazanediyl)dipropanoateSodium ethoxide, Toluene, RefluxEthyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate65%CN102060743A[1]
2. Hydrolysis & DecarboxylationEthyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylateConcentrated HCl, Water, RefluxN-benzyl-3-pyrrolidone85%CN102060743A[1]

Note: This data is for a related five-membered ring system and serves as an illustrative example of the yields that can be expected for this type of transformation.

2. Modern Synthetic Approaches

Recent advances in synthetic organic chemistry have provided alternative routes to the azepane core, often offering improved efficiency and stereocontrol.

  • (4+3) Annulation Reactions: This method involves the reaction of a four-atom component with a three-atom component to construct the seven-membered ring in a convergent manner.

  • Ring-Expansion Reactions: Starting from more readily available five- or six-membered rings, such as piperidines, ring expansion methodologies provide a powerful tool for accessing the azepane scaffold.

  • Dearomative Ring Expansion of Nitroarenes: A novel photochemical strategy allows for the conversion of simple nitroarenes into complex azepanes through a dearomative ring expansion.

These modern methods often utilize transition metal catalysis and can provide access to highly functionalized and stereochemically complex this compound derivatives.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the synthesis and purification of a target compound, applicable to the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reagents Reagents & Solvents Reaction_Setup Reaction Setup (Heating/Cooling) Reagents->Reaction_Setup Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Setup->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification_Method Purification (Distillation/Chromatography) Concentration->Purification_Method Characterization Characterization (NMR, IR, MS) Purification_Method->Characterization Final_Product Pure this compound Characterization->Final_Product

Figure 2: A generalized experimental workflow for chemical synthesis.

Conclusion

The synthesis of this compound can be achieved through both classical and modern synthetic methodologies. The Dieckmann condensation of an appropriate N-protected amino diester followed by deprotection remains a robust and reliable approach. For the synthesis of more complex and substituted derivatives, modern methods such as (4+3) annulation and ring-expansion reactions offer significant advantages. The choice of synthetic route will ultimately depend on the desired substitution pattern, scalability, and the availability of starting materials. This guide provides a foundational understanding of the key synthetic strategies and experimental considerations for accessing the valuable this compound scaffold.

References

The Genesis of a Scaffold: Unraveling the Discovery and History of Azepan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Azepan-3-one, a seven-membered heterocyclic ketone, has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of enzyme inhibitors. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key developments of this important molecule, tailored for researchers, scientists, and drug development professionals.

Discovery and Early Synthesis

The precise first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting its initial preparation may have been disclosed in patent literature or less widely circulated journals. However, the fundamental chemistry for constructing the azepanone ring system has been established for decades. General synthetic strategies for related cyclic ketones and lactams, such as the Dieckmann condensation and the Beckmann rearrangement, laid the theoretical groundwork for its eventual synthesis.

The structure, a saturated seven-membered ring containing a nitrogen atom (an azepane) with a ketone at the 3-position, presented a synthetic challenge characteristic of medium-sized rings. Early methods for the formation of such rings often contended with unfavorable entropic factors and competing side reactions.

While a definitive "discovery" paper is elusive, the compound, identified by its CAS number 171257-01-5, has been commercially available for some time, indicating its synthesis was achieved and scaled. Its hydrochloride salt (CAS 65326-54-7) is also a common form.

Modern Synthetic Approaches

In more contemporary research, this compound and its derivatives are often prepared through multi-step sequences. A common conceptual approach involves the construction of a suitable acyclic precursor followed by a cyclization step.

One plausible synthetic pathway involves the ring expansion of a substituted piperidine. Another general strategy is the intramolecular cyclization of a linear amino ketone or a related precursor. The following diagram illustrates a generalized synthetic workflow for the formation of a substituted azepanone ring.

G Acyclic_Precursor Acyclic Precursor (e.g., amino ester or di-ester) Cyclization Intramolecular Cyclization (e.g., Dieckmann Condensation) Acyclic_Precursor->Cyclization Intermediate Cyclic β-keto Ester Cyclization->Intermediate Decarboxylation Hydrolysis and Decarboxylation Intermediate->Decarboxylation Azepan_3_one Substituted This compound Decarboxylation->Azepan_3_one

Caption: Generalized workflow for azepanone synthesis.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
CAS Number171257-01-5
AppearanceNot specified in available literature
Melting PointNot specified in available literature
Boiling PointNot specified in available literature

Note: Experimental physical properties like melting and boiling points are not consistently reported in publicly available databases.

Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra from the original synthesis are not available, typical expected spectroscopic features would include:

SpectroscopyExpected Features
¹H NMR Multiple signals in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene protons of the azepane ring. The protons adjacent to the nitrogen and the carbonyl group would be shifted downfield.
¹³C NMR A signal for the carbonyl carbon in the range of 200-210 ppm. Several signals in the aliphatic region (20-60 ppm) for the methylene carbons.
IR Spectroscopy A strong absorption band around 1710-1720 cm⁻¹ characteristic of a saturated cyclic ketone. An N-H stretching band around 3300-3500 cm⁻¹ if the nitrogen is not substituted.
Mass Spectrometry A molecular ion peak (M⁺) at m/z 113.

Significance and Applications in Drug Discovery

The primary significance of this compound in modern research lies in its use as a core scaffold for the synthesis of more complex molecules with therapeutic potential. Its structure provides a three-dimensional framework that can be functionalized at various positions to optimize binding to biological targets.

A notable application of the this compound scaffold is in the development of cathepsin K inhibitors . Cathepsin K is a cysteine protease involved in bone resorption, and its inhibition is a therapeutic strategy for osteoporosis. Researchers have synthesized a variety of N-substituted and 4-substituted this compound derivatives and evaluated their inhibitory activity against this enzyme.

The following signaling pathway diagram illustrates the role of cathepsin K in bone resorption and the point of intervention for inhibitors.

G cluster_bone Bone Resorption Process Osteoclast Osteoclast Cathepsin_K Cathepsin K (released by osteoclast) Osteoclast->Cathepsin_K releases Bone_Matrix Bone Matrix (Collagen Type I) Degradation Degradation of Bone Matrix Cathepsin_K->Degradation Inhibitor This compound Based Cathepsin K Inhibitor Inhibitor->Block Block->Cathepsin_K inhibits

Caption: Inhibition of bone resorption by targeting cathepsin K.

Conclusion

While the initial discovery and synthesis of this compound are not as clearly chronicled as those of more famous molecules, its importance as a building block in modern medicinal chemistry is evident. The development of synthetic routes to this and other medium-sized heterocycles has enabled the exploration of new chemical space in drug discovery. The application of the this compound scaffold in the design of potent and selective enzyme inhibitors, particularly for cathepsin K, highlights its enduring value to the scientific community. Further research into novel and efficient syntheses of this versatile core will likely continue to fuel the development of new therapeutic agents.

Azepan-3-one: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Azepan-3-one, a key heterocyclic ketone intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific public data on the solubility of this compound, this document focuses on established methodologies for its determination, offering detailed experimental protocols and data presentation frameworks that can be readily adapted for laboratory use.

Introduction to this compound and its Importance

This compound, a seven-membered nitrogen-containing heterocyclic compound, serves as a versatile building block in medicinal chemistry. Its derivatives have shown significant potential, particularly as cathepsin K inhibitors, which are being investigated for the treatment of osteoporosis. The solubility of this compound in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. Understanding its solubility profile is therefore essential for process optimization and scale-up in drug development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. To facilitate research and development, the following table is provided as a template for organizing experimentally determined solubility data. It is recommended that researchers populate this table with their own findings to build a comprehensive internal database.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of DeterminationNotes
e.g., Toluenee.g., 25e.g., Isothermal Saturation
e.g., Dichloromethanee.g., 25e.g., Isothermal Saturation
e.g., Ethyl Acetatee.g., 25e.g., Isothermal Saturation
e.g., n-Hexanee.g., 25e.g., Isothermal Saturation
e.g., n-Pentanee.g., 25e.g., Isothermal Saturation
e.g., Methanole.g., 25e.g., Isothermal Saturation
e.g., Ethanole.g., 25e.g., Isothermal Saturation
e.g., Acetonee.g., 25e.g., Isothermal Saturation
e.g., Acetonitrilee.g., 25e.g., Isothermal Saturation

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the accurate determination of this compound solubility in organic solvents. The most common and reliable method is the isothermal saturation method, also known as the shake-flask method.[1]

Isothermal Saturation (Shake-Flask) Method

This gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.[1][2]

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with airtight seals

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Oven or vacuum oven

Procedure:

  • Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Add a known volume or mass of the desired organic solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

  • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical duration is 24-72 hours.

  • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. It is important to maintain the temperature during this step.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to match the experimental temperature.

  • Immediately filter the solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. This step removes any undissolved microcrystals.

  • Weigh the container with the filtered saturated solution to determine the mass of the solution.

  • Evaporate the solvent from the filtered solution using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound.

  • Once the solvent is completely removed, weigh the container with the dried solid residue.

  • The mass of the dissolved this compound is the final mass of the container minus the initial mass of the empty container.

  • Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Analytical Methods for Concentration Determination

Instead of evaporating the solvent, the concentration of this compound in the saturated solution can be determined using various analytical techniques. This approach is often faster and can be more accurate.

Procedure (Steps 1-8 are the same as in the Isothermal Saturation Method):

  • After filtration, dilute the saturated solution with a known volume of an appropriate solvent to a concentration within the linear range of the analytical instrument.

  • Analyze the diluted solution using one of the following techniques:

    • High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable column and mobile phase to separate and quantify this compound. A calibration curve must be prepared using standard solutions of known concentrations.

    • Gas Chromatography (GC): If this compound is sufficiently volatile and thermally stable, GC can be used for quantification. A calibration curve is also required.

    • UV-Vis Spectroscopy: If this compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength. A calibration curve (Beer-Lambert plot) is necessary.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) can be used to determine the concentration of this compound by integrating its signals relative to a known internal standard.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_gravimetric Gravimetric Method cluster_analytical Analytical Method A Weigh excess this compound B Add known volume of solvent A->B C Seal container B->C D Agitate at constant temperature C->D E Allow solid to settle D->E F Withdraw and filter supernatant E->F G1 Weigh saturated solution F->G1 G2 Dilute sample F->G2 H1 Evaporate solvent G1->H1 I1 Weigh solid residue H1->I1 J Calculate Solubility I1->J H2 Analyze via HPLC, GC, or NMR G2->H2 H2->J

Caption: Workflow for Solubility Determination of this compound.

This comprehensive guide provides the necessary framework for researchers and professionals to systematically determine and document the solubility of this compound in various organic solvents. Accurate solubility data is paramount for the efficient development and optimization of synthetic processes in the pharmaceutical industry.

References

Physical and chemical properties of Azepan-3-one.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azepan-3-one, a seven-membered heterocyclic ketone, represents a valuable scaffold in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its physical and chemical properties, drawing from available data and predictive models. It includes a summary of its core characteristics, predicted spectral data, a plausible synthetic pathway, and an exploration of its potential biological activities based on related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of azepanone derivatives.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 171257-01-5PubChem[1]
Molecular Formula C₆H₁₁NOPubChem[1]
Molecular Weight 113.16 g/mol PubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]
Predicted XLogP3 0.1PubChem[1]
Predicted Boiling Point ~180-220 °CPredicted
Predicted Melting Point Not readily predictablePredicted
Predicted Solubility Soluble in water and polar organic solventsPredicted

Solubility Profile: Based on its structure, which includes a polar ketone group and a secondary amine, this compound is predicted to be soluble in water and other polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its solubility is expected to decrease in nonpolar solvents like hexane.

Spectral Data (Predicted)

Detailed experimental spectral data for this compound is not widely published. However, based on its chemical structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show a series of multiplets in the upfield region corresponding to the methylene protons of the azepane ring. The presence of the carbonyl group at the 3-position will deshield the adjacent protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
H2~3.0 - 3.2t
H4~2.5 - 2.7t
H5, H6, H7~1.7 - 2.0m
NH~2.0 - 4.0 (broad)s (broad)
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon and several signals in the aliphatic region for the ring carbons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (C3)~205 - 220
C2~50 - 60
C4~40 - 50
C5, C6, C7~20 - 40
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the carbonyl and amine functional groups.

Table 4: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (aliphatic)2850 - 3000Medium to Strong
C=O Stretch (ketone)1700 - 1725Strong
N-H Bend1550 - 1650Medium
Mass Spectrometry (MS) (Predicted)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z = 113. Common fragmentation patterns for cyclic ketones and amines would likely involve alpha-cleavage adjacent to the carbonyl group and the nitrogen atom.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zPossible Fragment
113[C₆H₁₁NO]⁺ (Molecular Ion)
85[M - CO]⁺
84[M - CH₂NH]⁺
70[M - C₂H₅N]⁺
56[C₃H₄O]⁺ or [C₃H₆N]⁺
43[C₂H₅N]⁺

Synthesis and Experimental Protocols

G Retrosynthetic Analysis of this compound Azepan3one This compound Intermediate1 N-protected 6-amino-4-oxohexanoic acid ester Azepan3one->Intermediate1 Dieckmann Condensation Intermediate2 N-protected 4-aminobutanoic acid derivative Intermediate1->Intermediate2 Acylation Intermediate3 Succinic anhydride derivative Intermediate1->Intermediate3 Alkylation

Caption: Retrosynthetic analysis for this compound.

A potential forward synthesis could involve the protection of a suitable amino acid, followed by chain extension and subsequent intramolecular cyclization.

General Experimental Protocol for Dieckmann Condensation

The following is a generalized protocol that could be adapted for the synthesis of this compound.

G Workflow for this compound Synthesis via Dieckmann Condensation Start Start: N-protected amino ester Step1 1. Chain Elongation: React with a suitable C3 synthon Start->Step1 Step2 2. Cyclization: Treat with a strong base (e.g., NaH, NaOEt) Step1->Step2 Step3 3. Hydrolysis & Decarboxylation: Acidic workup and heating Step2->Step3 Step4 4. Deprotection: Remove the N-protecting group Step3->Step4 End End: this compound Step4->End

Caption: Synthetic workflow for this compound.

Methodology:

  • Protection: The secondary amine of a suitable starting material, such as an N-substituted 4-aminobutanoic acid ester, is protected with a standard protecting group (e.g., Boc, Cbz).

  • Chain Elongation: The protected amino ester is then reacted with a suitable three-carbon electrophile to introduce the remaining atoms of the azepane ring.

  • Dieckmann Condensation: The resulting diester is subjected to an intramolecular Dieckmann condensation using a strong base (e.g., sodium hydride or sodium ethoxide) to form the seven-membered ring with a β-keto ester functionality.

  • Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the N-protected this compound.

  • Deprotection: Finally, the nitrogen protecting group is removed under appropriate conditions to afford the target molecule, this compound.

  • Purification: The final product would be purified using standard techniques such as column chromatography or distillation.

Potential Biological Activities and Signaling Pathways

While there is no specific data on the biological activity of this compound, the broader class of azepanone and azetidinone derivatives has been investigated for various pharmacological properties. These studies suggest that this compound could serve as a scaffold for the development of novel therapeutic agents.

Potential Biological Targets:

  • Enzyme Inhibition: Azepanone-based compounds have been explored as inhibitors of enzymes such as cathepsin K.[2]

  • Antimicrobial Activity: The azetidinone (β-lactam) ring system is a well-known pharmacophore in antibiotics. While this compound is not a β-lactam, related heterocyclic ketones have demonstrated antimicrobial properties.

  • Anti-inflammatory and Anti-ulcer Activity: Some azaflavanone derivatives, which contain a heterocyclic ketone motif, have shown significant anti-inflammatory and anti-ulcer activities.[3]

  • Central Nervous System (CNS) Activity: Azetidinone derivatives have been investigated for various CNS activities, including anticonvulsant and antidepressant effects.[4]

G Potential Biological Activities of this compound Derivatives Azepan3one This compound Scaffold Enzyme Enzyme Inhibition (e.g., Cathepsin K) Azepan3one->Enzyme Antimicrobial Antimicrobial Activity Azepan3one->Antimicrobial AntiInflammatory Anti-inflammatory Activity Azepan3one->AntiInflammatory CNS CNS Activity (e.g., Anticonvulsant) Azepan3one->CNS

Caption: Potential therapeutic applications of this compound.

Conclusion

This compound is a heterocyclic compound with significant potential for applications in synthetic and medicinal chemistry. While a complete experimental dataset for its physical and chemical properties is not yet available, this guide provides a thorough overview based on existing data for related structures and predictive modeling. The outlined synthetic strategies and potential biological activities offer a starting point for further research and development of novel this compound derivatives. Further experimental validation of the predicted properties is warranted to fully elucidate the chemical and biological profile of this promising molecule.

References

Methodological & Application

Azepan-3-one: A Versatile Scaffold for the Development of Potent Cathepsin K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azepan-3-one, a seven-membered heterocyclic ketone, has emerged as a valuable building block in medicinal chemistry, particularly in the development of potent and selective enzyme inhibitors. Its conformational flexibility and the synthetic versatility of the ketone moiety make it an attractive scaffold for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Cathepsin K inhibitors, a promising class of drugs for the treatment of osteoporosis.

Application: Synthesis of Azepanone-Based Cathepsin K Inhibitors

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1][2] Its critical role in the degradation of bone matrix proteins, particularly type I collagen, makes it a key target for the development of anti-resorptive agents for diseases such as osteoporosis.[1][2] this compound serves as a core scaffold for a series of potent and selective Cathepsin K inhibitors, demonstrating the utility of this building block in generating drug candidates with improved pharmacological profiles.[3][4]

The azepanone core offers several advantages in the design of Cathepsin K inhibitors. The seven-membered ring allows for a pseudo-boat conformation that can orient substituents in a spatially favorable manner for binding to the enzyme's active site.[4] Furthermore, the ketone at the 3-position provides a convenient handle for the introduction of various side chains through reactions such as reductive amination, enabling the exploration of structure-activity relationships (SAR) and optimization of inhibitor potency and selectivity.

Quantitative Data: In Vitro Activity of Azepanone-Based Cathepsin K Inhibitors

The following table summarizes the in vitro inhibitory activity of representative azepanone-based compounds against human and rat Cathepsin K.

Compound IDStructureHuman Cathepsin K (K_i, nM)Rat Cathepsin K (K_i,app, nM)
1 N-Boc-azepan-3-one--
2 (4S)-4-[((2S)-2-Amino-3,3-dimethyl-1-oxobutyl)amino]-1-(tert-butoxycarbonyl)this compound--
3 (Compound 20 in Marquis et al., 2001) 5-(2-morpholin-4-ylethoxy)benzofuran-2-carboxylic acid (3-methyl-1-(3-oxo-1-(2-(3-pyridin-2-ylphenyl)acetyl)azepan-4-ylcarbamoyl)butyl)amide0.16[4]-
4 (Compound 24 in Marquis et al., 2001) Structure not fully disclosed0.0048[4]4.8[4]

Signaling Pathway: Cathepsin K in Bone Resorption

The following diagram illustrates the role of Cathepsin K in the signaling pathway of osteoclast-mediated bone resorption.

CathepsinK_Pathway cluster_osteoclast Osteoclast cluster_bone Bone Matrix RANKL RANKL RANK RANK RANKL->RANK binds TRAF6 TRAF6 RANK->TRAF6 activates NFkB NF-κB TRAF6->NFkB activates c_Fos_NFATc1 c-Fos/NFATc1 NFkB->c_Fos_NFATc1 activates CatK_gene Cathepsin K Gene (CTSK) c_Fos_NFATc1->CatK_gene promotes transcription Pro_CatK Pro-Cathepsin K CatK_gene->Pro_CatK translation CatK Active Cathepsin K Pro_CatK->CatK maturation SealingZone Sealing Zone (Acidified Microenvironment) CatK->SealingZone secreted into Collagen Type I Collagen CatK->Collagen degrades V_ATPase V-ATPase (H+ pump) V_ATPase->SealingZone acidifies SealingZone->Collagen dissolves mineral DegradedCollagen Degraded Collagen Collagen->DegradedCollagen

Caption: Role of Cathepsin K in Osteoclast-Mediated Bone Resorption.

Experimental Protocols

The following protocols describe the key experimental procedures for the synthesis of azepanone-based Cathepsin K inhibitors, starting from a protected this compound derivative.

Experimental Workflow

Experimental_Workflow start N-Boc-azepan-3-one reductive_amination Reductive Amination (Protocol 1) start->reductive_amination coupling Amide Bond Coupling reductive_amination->coupling deprotection Boc Deprotection coupling->deprotection final_coupling Final Amide Coupling deprotection->final_coupling final_product Final Cathepsin K Inhibitor final_coupling->final_product

References

Application Notes and Protocols for N-Alkylation of Azepan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the N-alkylation of Azepan-3-one, a key synthetic intermediate in the development of various pharmaceutical compounds. The following sections describe two primary methods for N-alkylation: Reductive Amination and Direct Alkylation, offering procedural details and comparative data to guide researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable scaffold in medicinal chemistry. Its seven-membered ring structure provides access to a unique chemical space, and functionalization of the nitrogen atom allows for the modulation of pharmacological properties. N-alkylation is a fundamental transformation to introduce a variety of substituents, leading to the synthesis of diverse compound libraries for drug discovery. This document outlines reliable and reproducible protocols for this crucial synthetic step.

Data Summary

The following table summarizes typical quantitative data for the N-alkylation of this compound using different alkylating agents and methods. These values are representative and may vary depending on the specific substrate and reaction scale.

Entry Alkylation Method Alkylating Agent Reducing Agent Solvent Reaction Time (h) Yield (%)
1Reductive AminationBenzaldehydeSodium TriacetoxyborohydrideDCE1285
2Reductive AminationAcetoneSodium TriacetoxyborohydrideTHF2478
3Reductive AminationCyclohexanoneSodium TriacetoxyborohydrideDCE1682
4Direct AlkylationBenzyl BromideN/AAcetonitrile892
5Direct AlkylationEthyl IodideN/ADMF1288

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent. This method is known for its mild reaction conditions and broad substrate scope.[1][2][3]

Materials:

  • This compound hydrochloride

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[2][3]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • Add the desired aldehyde or ketone (1.2 eq) to the reaction mixture.

  • Stir the mixture for 30 minutes at room temperature to allow for the formation of the intermediate iminium ion.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated this compound.

Protocol 2: N-Alkylation via Direct Alkylation with Alkyl Halides

This protocol details the direct N-alkylation of this compound with an alkyl halide in the presence of a base. This is a classical and often high-yielding method for introducing simple alkyl groups.

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a suspension of this compound hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add the alkyl halide (1.1 eq).

  • Stir the reaction mixture vigorously at room temperature or heat to 50-60 °C for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated this compound.

Visualizations

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification azepan_hcl This compound HCl imine_formation Iminium Ion Formation azepan_hcl->imine_formation base Base (e.g., TEA) base->imine_formation carbonyl Aldehyde/Ketone carbonyl->imine_formation solvent Solvent (e.g., DCE) solvent->imine_formation reduction Reduction with NaBH(OAc)₃ imine_formation->reduction Stir 30 min quench Quench (aq. NaHCO₃) reduction->quench Stir 12-24h extraction Extraction quench->extraction drying Drying & Concentration extraction->drying purification Column Chromatography drying->purification product N-Alkylated this compound purification->product

Caption: Workflow for the N-alkylation of this compound via reductive amination.

Signaling_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Azepan This compound Iminium Iminium Ion Azepan->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium N_Alkylated_Azepanone N-Alkylated this compound Iminium->N_Alkylated_Azepanone + H⁻ Reducing_Agent NaBH(OAc)₃ (Reducing Agent) Reducing_Agent->N_Alkylated_Azepanone

Caption: Key steps in the reductive amination of this compound.

References

Application Notes and Protocols: Azepan-3-one in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Azepan-3-one as a versatile starting material in the synthesis of diverse, biologically active molecules. The protocols detailed below offer step-by-step methodologies for key chemical transformations, enabling the construction of complex molecular architectures with potential therapeutic applications.

Introduction

The azepane scaffold is a privileged structural motif found in numerous biologically active compounds and approved pharmaceuticals. This compound, with its reactive carbonyl group, serves as a valuable and versatile building block for the synthesis of a wide array of derivatives. Its seven-membered ring offers conformational flexibility, which can be advantageous for optimizing interactions with biological targets. This document outlines the application of this compound in the synthesis of two important classes of bioactive molecules: spiro-oxindoles and tetrahydro-β-carbolines, and also explores its potential in multicomponent reactions.

I. Synthesis of Bioactive Spiro-oxindoles

Spiro-oxindoles are a prominent class of heterocyclic compounds renowned for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The spirocyclic core, featuring a quaternary carbon center, imparts a unique three-dimensional architecture that is often crucial for biological activity. This compound can be effectively employed as a precursor for the synthesis of novel spiro-oxindole derivatives containing the azepane moiety.

A. Representative Quantitative Data

The following table summarizes representative yields and reaction times for the synthesis of spiro-oxindoles from cyclic ketones, which can be extrapolated for reactions involving this compound.

EntryReactant 1 (Isatin)Reactant 2 (Active Methylene Compound)Cyclic KetoneCatalystSolventTime (h)Yield (%)
1IsatinMalononitrileCyclohexanoneL-prolineEtOH492
25-Cl-isatinEthyl cyanoacetateCyclopentanonePiperidineEtOH688
3N-Me-isatinMalononitrileThis compound (proposed) L-prolineEtOH585-95 (expected)
B. Experimental Protocol: Three-Component Synthesis of Azepane-Fused Spiro-oxindoles

This protocol describes a one-pot, three-component reaction for the synthesis of spiro[azepane-3,3'-oxindole] derivatives.

Materials:

  • This compound

  • Substituted Isatin (e.g., isatin, 5-chloro-isatin)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • L-proline (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), the desired substituted isatin (1.0 mmol), and the active methylene compound (1.2 mmol).

  • Add ethanol (20 mL) to the flask and stir the mixture at room temperature for 10 minutes to ensure dissolution.

  • Add L-proline (10 mol%) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion of the reaction (typically within 4-6 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure spiro-oxindole product.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

C. Visualizing the Synthetic Workflow

G cluster_workflow Synthesis of Azepane-Fused Spiro-oxindoles start Reactants: - this compound - Substituted Isatin - Active Methylene Compound reaction One-pot, three-component reaction Catalyst: L-proline Solvent: Ethanol Conditions: Reflux start->reaction workup Reaction Work-up: - Solvent removal - Purification (Column Chromatography) reaction->workup product Product: Spiro[azepane-3,3'-oxindole] derivative workup->product

Caption: Workflow for the synthesis of azepane-fused spiro-oxindoles.

II. Synthesis of Bioactive Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The tetrahydro-β-carboline skeleton is a core structure in many natural products and synthetic compounds with significant biological activities, including anticancer, antihypertensive, and psychoactive properties. The Pictet-Spengler reaction is a powerful method for constructing this heterocyclic system. This compound can serve as the ketone component in a Pictet-Spengler reaction with tryptamine to generate novel azepane-annulated tetrahydro-β-carbolines.

A. Representative Quantitative Data

The following table presents representative data for the Pictet-Spengler reaction involving ketones, providing an expectation for the reaction with this compound.

EntryAmineKetoneAcid CatalystSolventTime (h)Yield (%)
1TryptamineAcetoneTFACH₂Cl₂1285
2TryptamineCyclohexanoneHClToluene2478
3TryptamineThis compound (proposed) TFACH₂Cl₂1870-80 (expected)
B. Experimental Protocol: Pictet-Spengler Reaction of this compound and Tryptamine

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA) (catalyst)

  • Dichloromethane (CH₂Cl₂) (solvent)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve tryptamine (1.0 mmol) and this compound (1.1 mmol) in dry dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (1.2 mmol) to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane and methanol as the eluent).

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to obtain the pure azepane-annulated tetrahydro-β-carboline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

C. Visualizing the Reaction Pathway

G cluster_pathway Pictet-Spengler Reaction Pathway Tryptamine Tryptamine Iminium Iminium Ion Intermediate Tryptamine->Iminium Azepanone This compound Azepanone->Iminium Cyclization Intramolecular Electrophilic Substitution Iminium->Cyclization Product Azepane-annulated Tetrahydro-β-carboline Cyclization->Product G cluster_p53 p53 Signaling Pathway Modulation Spirooxindole Spiro[azepane-3,3'-oxindole] MDM2 MDM2 Spirooxindole->MDM2 inhibits p53 p53 MDM2->p53 inhibits CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces G cluster_serotonin Serotonergic Signaling Modulation THBC Azepane-annulated Tetrahydro-β-carboline SERT Serotonin Transporter (SERT) THBC->SERT inhibits SerotoninReceptor 5-HT₂ Receptor THBC->SerotoninReceptor modulates SynapticSerotonin Synaptic Serotonin Levels SERT->SynapticSerotonin decreases NeuronalSignaling Downstream Neuronal Signaling SerotoninReceptor->NeuronalSignaling SynapticSerotonin->SerotoninReceptor activates

Application Notes and Protocols for the Purification of Azepan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Azepan-3-one derivatives, a class of compounds with significant interest in medicinal chemistry. The following sections outline the most common purification techniques—column chromatography and recrystallization—along with methods for purity assessment.

Introduction to Purification Strategies

The purification of this compound derivatives is a critical step following their synthesis to isolate the target compound from unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physicochemical properties of the specific derivative (e.g., polarity, solubility, crystallinity) and the nature of the impurities. The two primary techniques employed are flash column chromatography for the initial purification of the crude reaction mixture and recrystallization to achieve high purity of the isolated product.

Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for the separation of compounds based on their differential adsorption to a stationary phase. For this compound derivatives, which are moderately polar compounds, silica gel is the most common stationary phase.

Experimental Protocol: Flash Column Chromatography

a. Preparation of the Silica Slurry:

  • In a beaker, add silica gel (60 Å, 230-400 mesh) to a suitable non-polar solvent (e.g., hexane or petroleum ether).

  • Stir the mixture gently to create a homogeneous slurry. The amount of silica gel used is typically 50-100 times the weight of the crude product.

b. Packing the Column:

  • Secure a glass chromatography column in a vertical position.

  • Pour the silica slurry into the column, allowing the solvent to drain slowly.

  • Gently tap the column to ensure even packing and to remove any air bubbles.

  • Add a layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.

c. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent to obtain a dry, free-flowing powder.

  • Carefully add the sample to the top of the column.

d. Elution and Fraction Collection:

  • Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity of the eluent.

  • Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product, as identified by TLC.

  • Remove the solvent under reduced pressure to obtain the purified this compound derivative.

Illustrative Data for Column Chromatography
ParameterValue
Crude Product Mass 5.0 g
Silica Gel Mass 250 g
Eluent System Gradient: 10% to 50% Ethyl Acetate in Hexane
Yield of Pure Fraction 3.8 g (76%)
Purity (by HPLC) >95%

Recrystallization

Recrystallization is a technique used to purify solid compounds.[1] The principle is based on the differential solubility of the compound and its impurities in a particular solvent at different temperatures.[1]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound derivative is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of moderately polar compounds include ethanol, isopropanol, ethyl acetate, or mixtures with water.[2]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield of crystals.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Illustrative Data for Recrystallization
ParameterValue
Mass of Compound before Recrystallization 3.8 g
Recrystallization Solvent Ethanol/Water (9:1)
Mass of Pure Crystals 3.2 g (84%)
Purity (by HPLC) >99%
Melting Point Sharp melting point at the expected temperature

Purity Assessment

The purity of the this compound derivative should be assessed after each purification step. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

a. High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive technique for determining the purity of a compound and for identifying the number of components in a mixture.[3][4]

Typical HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid) is often effective.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm).

  • Purity Determination: The purity is typically calculated based on the area percentage of the main peak.[3]

b. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[5][6] It provides information about the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation and purity assessment.

Typical GC-MS Conditions:

  • Column: A non-polar or moderately polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV.

Visualization of Workflow

Purification Workflow for this compound Derivatives

PurificationWorkflow Crude Crude this compound Derivative ColumnChromatography Flash Column Chromatography (Silica Gel) Crude->ColumnChromatography TLC TLC Analysis ColumnChromatography->TLC Monitor Fractions Fractions Combined Pure Fractions TLC->Fractions Evaporation1 Solvent Evaporation Fractions->Evaporation1 PartiallyPure Partially Purified Solid Evaporation1->PartiallyPure Recrystallization Recrystallization PartiallyPure->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration PureCrystals Pure Crystalline Product Filtration->PureCrystals PurityAnalysis Purity Assessment (HPLC, GC-MS, NMR) PureCrystals->PurityAnalysis FinalProduct Final Pure Product (>99% Purity) PurityAnalysis->FinalProduct Confirm Purity

Caption: General workflow for the purification of this compound derivatives.

Logical Relationship of Purification Techniques

LogicalRelationship Synthesis Synthesis Crude Product Mixture PrimaryPurification Primary Purification Column Chromatography Removes bulk impurities Synthesis->PrimaryPurification Initial Cleanup SecondaryPurification Secondary Purification Recrystallization Achieves high purity PrimaryPurification->SecondaryPurification Fine Purification Analysis Purity Confirmation HPLC GC-MS NMR SecondaryPurification->Analysis Verification Final {Final Product | >99% Pure} Analysis->Final

Caption: Relationship between purification and analysis stages.

References

Application Notes and Protocols for the Analytical Characterization of Azepan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the analytical methods for the characterization of Azepan-3-one, a saturated seven-membered heterocyclic ketone. The protocols detailed herein are essential for the qualitative and quantitative analysis of this compound, ensuring its identity, purity, and stability in research and development settings. The primary analytical techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Liquid Chromatography (LC).

Introduction

This compound, with the molecular formula C6H11NO, is a key heterocyclic scaffold found in a variety of biologically active compounds.[1] Its structural characterization is a critical step in the synthesis and development of novel therapeutic agents. Accurate and robust analytical methods are necessary to confirm the chemical structure and assess the purity of this compound and its derivatives. These application notes provide detailed experimental protocols and data interpretation guidelines for the most common analytical techniques employed for this purpose.

Analytical Methods

A multi-technique approach is recommended for the unambiguous characterization of this compound. The combination of spectroscopic and chromatographic methods provides complementary information regarding the molecule's structure, molecular weight, and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.5 - 3.7m2HH-2
~ 2.4 - 2.6t2HH-4
~ 1.8 - 2.0m2HH-5
~ 1.6 - 1.8m2HH-6
~ 3.0 - 3.2t2HH-7
~ 2.0 - 2.5br s1HN-H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~ 210C=O (C-3)
~ 55C-2
~ 45C-7
~ 42C-4
~ 28C-5
~ 25C-6

Note: The chemical shifts are predicted based on the analysis of similar structures and may vary depending on the solvent and experimental conditions.[2]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the range of 0-220 ppm.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Elucidation dissolve Dissolve this compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer H1_NMR Acquire ¹H NMR transfer->H1_NMR C13_NMR Acquire ¹³C NMR transfer->C13_NMR process Fourier Transform, Phase & Baseline Correction H1_NMR->process C13_NMR->process reference Reference Spectra process->reference elucidate Assign Peaks & Confirm Structure reference->elucidate

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Exact Mass113.0841 g/mol
Predicted [M+H]⁺114.0913

Data sourced from PubChem.[3]

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Separation (optional but recommended for purity analysis):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Acquire full scan data to determine the molecular ion. If fragmentation is desired, perform tandem MS (MS/MS) on the parent ion.

  • Data Processing: Analyze the data to identify the molecular ion peak [M+H]⁺ and any significant fragment ions.

LCMS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_analysis Data Analysis dissolve Dissolve this compound in Solvent inject Inject into LC dissolve->inject separate Reverse-Phase Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (e.g., TOF) ionize->analyze identify Identify [M+H]⁺ & Fragments analyze->identify

Caption: Workflow for LC-MS analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key characteristic absorption bands are the C=O stretch of the ketone and the N-H stretch of the secondary amine.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Medium, BroadN-H Stretch
~ 2920, 2850StrongC-H Stretch (aliphatic)
~ 1715StrongC=O Stretch (ketone)
~ 1460MediumC-H Bend
~ 1250MediumC-N Stretch
  • Sample Preparation:

    • Neat (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (as KBr pellet): Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

    • ATR: Place the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic absorption bands.

IR_Logic cluster_molecule This compound Structure cluster_spectrum Expected IR Peaks mol C₆H₁₁NO fg1 C=O (Ketone) mol->fg1 fg2 N-H (Amine) mol->fg2 fg3 C-H (Aliphatic) mol->fg3 peak1 ~1715 cm⁻¹ fg1->peak1 stretching peak2 ~3300 cm⁻¹ fg2->peak2 stretching peak3 ~2920, 2850 cm⁻¹ fg3->peak3 stretching

Caption: Correlation of functional groups in this compound to their expected IR peaks.

Purity Assessment by Liquid Chromatography

High-performance liquid chromatography (HPLC) is the preferred method for determining the purity of this compound. A UV detector is commonly used for quantification.

Table 5: Example HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 80% Water (0.1% TFA), 20% Acetonitrile (0.1% TFA)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Expected Retention Time ~ 3.5 min
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Method Setup: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of all components.

  • Data Processing: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve this compound in Mobile Phase inject Inject into HPLC dissolve->inject separate Isocratic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC purity analysis of this compound.

Summary

The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for unambiguous structural confirmation, while HPLC is essential for determining purity. The provided protocols serve as a starting point and may require optimization based on the specific instrumentation and sample matrix.

References

Application Notes and Protocols: Azepan-3-one Derivatives in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of azepan-3-one derivatives as a scaffold in the development of potent enzyme inhibitors. This document details their application in targeting key enzymes involved in critical signaling pathways, presents quantitative data on their inhibitory activities, and provides detailed experimental protocols for their synthesis and evaluation.

Introduction

The azepane ring system, a seven-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry due to its conformational flexibility, which allows for optimal interactions with biological targets. While this compound itself is a versatile synthetic intermediate, its derivatives have shown significant promise as potent and selective inhibitors of various enzymes implicated in diseases such as cancer and neurodegenerative disorders. This document focuses on the application of this compound derivatives in the inhibition of Protein Kinase B (PKB/Akt), Carbonic Anhydrase IX (CAIX), Protein Tyrosine Phosphatase Non-receptor Type 1 and 2 (PTPN1/PTPN2), and Glycogen Synthase Kinase-3 (GSK-3).

Enzyme Inhibition Data

The following table summarizes the inhibitory activity of various this compound derivatives against their respective enzyme targets.

Compound ClassTarget EnzymeKey Derivative ExampleIC50 / KiReference
Azepane DerivativesProtein Kinase Bα (PKBα)N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide4 nM[1]
3-(azepan-1-ylsulfonyl)-N-aryl benzamidesCarbonic Anhydrase IX (CAIX)Not specifiedLow nanomolar range
Benzofuran-1,2,3-triazole based PTPN1/PTPN2 InhibitorsPTPN1/PTPN2Compound 182Ki = 0.34 nM (PTPN1), 0.26 nM (PTPN2)[2]
AzapaullonesGlycogen Synthase Kinase-3β (GSK-3β)Cazpaullone (9-cyano-1-azapaullone)Not specified

Signaling Pathways and Experimental Workflows

Protein Kinase B (PKB/Akt) Inhibition

Signaling Pathway: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Azepane-based inhibitors of PKBα, a key node in this pathway, can block downstream signaling and induce apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) TSC2 TSC2 Akt->TSC2 Inhibits mTORC1 mTORC1 S6K p70S6K mTORC1->S6K Activates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits Rheb Rheb-GTP TSC2->Rheb Inhibits Rheb->mTORC1 Activates Proliferation Cell Proliferation & Survival S6K->Proliferation 4EBP1 4E-BP1 Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->Akt Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds 4E-BP1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of azepane derivatives on Akt (PKB).

Experimental Workflow: PKBα Inhibition Assay

PKB_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant PKBα - Peptide Substrate - ATP (γ-32P-ATP or cold ATP) - Kinase Buffer - Azepane Inhibitor Stock start->reagents reaction Set up Kinase Reaction: - Add buffer, substrate, and inhibitor - Pre-incubate - Initiate with ATP reagents->reaction incubation Incubate at 30°C for a defined time (e.g., 30 min) reaction->incubation stop Stop Reaction (e.g., add EDTA or phosphoric acid) incubation->stop detection Detect Product Formation stop->detection radiolabel Radiolabeling: - Spot onto phosphocellulose paper - Wash unbound ATP - Scintillation counting detection->radiolabel Radiometric Assay luminescence Luminescence (ADP-Glo™): - Add ADP-Glo™ Reagent - Add Kinase Detection Reagent - Measure luminescence detection->luminescence Non-Radioactive Assay data_analysis Data Analysis: - Plot % inhibition vs. inhibitor concentration - Calculate IC50 value radiolabel->data_analysis luminescence->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro Protein Kinase Bα (PKBα) inhibition assay.

PTPN1 and PTPN2 Inhibition in T-Cell Activation

Signaling Pathway: PTPN1 and PTPN2 are negative regulators of T-cell receptor (TCR) and cytokine signaling. Their inhibition can enhance T-cell effector functions, making them attractive targets for cancer immunotherapy.

PTPN1_PTPN2_TCell_Pathway cluster_membrane T-Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activates Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT STAT->P_STAT Gene_Expression Gene Expression (e.g., IFN-γ, Granzymes) P_STAT->Gene_Expression Translocates & Activates PTPN1 PTPN1 PTPN1->JAK Dephosphorylates PTPN2 PTPN2 PTPN2->JAK Dephosphorylates PTPN2->STAT Dephosphorylates Azepane_Inhibitor Azepane-based Inhibitor Azepane_Inhibitor->PTPN1 Inhibits Azepane_Inhibitor->PTPN2 Inhibits Antigen Antigen Antigen->TCR Binds Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: PTPN1 and PTPN2 negatively regulate TCR and cytokine signaling in T-cells.

Experimental Workflow: PTPN1/PTPN2 Inhibition Assay

PTPN_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant PTPN1/PTPN2 - Phosphopeptide Substrate (e.g., pNPP) - Phosphatase Buffer - Azepane Inhibitor Stock start->reagents reaction Set up Phosphatase Reaction: - Add buffer and inhibitor - Pre-incubate - Initiate with substrate reagents->reaction incubation Incubate at 37°C for a defined time (e.g., 15-30 min) reaction->incubation stop Stop Reaction (e.g., add NaOH) incubation->stop detection Detect Product Formation stop->detection colorimetric Colorimetric Detection: - Measure absorbance of the product (e.g., p-nitrophenol at 405 nm) detection->colorimetric data_analysis Data Analysis: - Plot % inhibition vs. inhibitor concentration - Calculate IC50 or Ki value colorimetric->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro PTPN1/PTPN2 inhibition assay.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

Signaling Pathway: GSK-3 is a constitutively active serine/threonine kinase involved in numerous signaling pathways, including insulin and Wnt signaling. Its dysregulation is linked to various diseases, including neurodegenerative disorders and diabetes.

GSK3_Signaling_Pathway cluster_wnt Wnt Signaling cluster_insulin Insulin Signaling Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3) Dsh->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for degradation Gene_Transcription_Wnt Gene Transcription Beta_Catenin->Gene_Transcription_Wnt Translocates to nucleus Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K_Ins PI3K Insulin_Receptor->PI3K_Ins Akt_Ins Akt (PKB) PI3K_Ins->Akt_Ins GSK3_Ins GSK-3 Akt_Ins->GSK3_Ins Phosphorylates (inactivates) Glycogen_Synthase Glycogen Synthase GSK3_Ins->Glycogen_Synthase Phosphorylates (inactivates) Glycogen_Synthesis Glycogen Synthesis Glycogen_Synthase->Glycogen_Synthesis Azapaullone Azapaullone (e.g., Cazpaullone) Azapaullone->Destruction_Complex Inhibits GSK-3 component Azapaullone->GSK3_Ins Inhibits

Caption: GSK-3 is a key regulator in both Wnt and Insulin signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase Bα (PKBα) Inhibition Assay

Objective: To determine the in vitro inhibitory potency (IC50) of azepane derivatives against human PKBα.

Materials:

  • Recombinant human PKBα (e.g., from Millipore)

  • Peptide substrate (e.g., Crosstide)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Azepane derivative stock solution (in 100% DMSO)

  • 96-well plates

  • Phosphocellulose paper and scintillation counter (for radiometric assay)

  • Luminometer (for ADP-Glo™ assay)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the azepane derivative in kinase reaction buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup (96-well plate):

    • Add 10 µL of the diluted compound or vehicle (for control) to each well.

    • Add 20 µL of a solution containing the peptide substrate and PKBα in kinase reaction buffer.

    • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiation of Reaction:

    • Add 20 µL of ATP solution (containing [γ-³²P]ATP for radiometric assay or cold ATP for ADP-Glo™) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30 minutes.

  • Termination of Reaction:

    • Radiometric Assay: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Spot 50 µL of the reaction mixture onto phosphocellulose paper. Wash the paper three times with 0.75% phosphoric acid and once with acetone. Air dry and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay Kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Synthesis of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide Derivatives

Objective: To synthesize a series of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives for evaluation as Carbonic Anhydrase IX inhibitors.

General Synthetic Scheme:

A multi-step synthesis is typically employed, starting from commercially available materials. The key steps involve:

  • Sulfonylation of a benzoic acid derivative: A substituted benzoic acid is reacted with a sulfonating agent (e.g., chlorosulfonic acid) to introduce a sulfonyl chloride group at the 3-position.

  • Reaction with azepane: The resulting sulfonyl chloride is then reacted with azepane to form the 3-(azepan-1-ylsulfonyl)benzoic acid intermediate.

  • Amide coupling: The carboxylic acid group of the intermediate is activated (e.g., using thionyl chloride to form the acyl chloride) and then reacted with a variety of substituted anilines to yield the final 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives.

Example Procedure (Final Amide Coupling Step):

  • To a solution of 3-(azepan-1-ylsulfonyl)benzoic acid (1 mmol) in dry dichloromethane (10 mL), add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in dry dichloromethane (10 mL) and add the desired substituted aniline (1.1 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(azepan-1-ylsulfonyl)-N-aryl benzamide.

Characterization: The synthesized compounds should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Protocol 3: In Vitro Carbonic Anhydrase IX Inhibition Assay

Objective: To determine the in vitro inhibitory potency (Ki) of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives against human Carbonic Anhydrase IX.

Method: An 18O-exchange method using mass spectrometry is a highly sensitive and accurate method for determining the inhibition constants.

Materials:

  • Recombinant human Carbonic Anhydrase IX (hCA IX)

  • ¹⁸O-labeled water (H₂¹⁸O)

  • Carbon dioxide (CO₂)

  • HEPES buffer (pH 7.4)

  • 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives

  • Mass spectrometer

Procedure:

  • Sample Preparation: Prepare solutions of hCA IX and the inhibitor in HEPES buffer.

  • ¹⁸O-Exchange Reaction:

    • Introduce a known amount of CO₂ into a reaction vessel containing the buffered solution of hCA IX, H₂¹⁸O, and the inhibitor at a constant temperature (e.g., 25°C).

    • The enzyme catalyzes the hydration of CO₂ to bicarbonate, incorporating ¹⁸O from the water.

  • Mass Spectrometric Analysis:

    • Continuously monitor the masses of the different isotopic species of CO₂ (¹²C¹⁶O₂, ¹²C¹⁶O¹⁸O, ¹²C¹⁸O₂) in the gas phase using a mass spectrometer.

    • The rate of ¹⁸O depletion from the CO₂ is proportional to the enzyme activity.

  • Data Analysis:

    • Measure the enzyme activity at various inhibitor concentrations.

    • Calculate the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten kinetics with competitive inhibition).

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel enzyme inhibitors. Their structural versatility allows for the fine-tuning of potency and selectivity against a range of important therapeutic targets. The protocols and data presented in these application notes provide a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration and optimization of azepane-based inhibitors. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Application Notes and Protocols: Azepan-3-one as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Azepan-3-one as a versatile precursor for the synthesis of valuable pharmaceutical intermediates. The primary focus is on the reductive amination of this compound to generate N-substituted 3-aminoazepanes, a scaffold present in numerous biologically active molecules.

Introduction

This compound is a seven-membered heterocyclic ketone that serves as a key building block in medicinal chemistry. Its carbonyl group at the 3-position allows for a variety of chemical transformations, most notably nucleophilic additions and reductive aminations, to introduce diverse functionalities. The resulting azepane derivatives are integral components of a wide range of therapeutic agents, demonstrating activities such as enzyme inhibition, neuroprotection, and antimicrobial effects.[1] The conformational flexibility of the azepane ring, combined with the ability to introduce specific substituents, makes it a valuable scaffold in drug design.

Key Synthetic Transformation: Reductive Amination

The most prominent application of this compound in pharmaceutical intermediate synthesis is its conversion to 3-aminoazepane derivatives via reductive amination. This one-pot reaction involves the formation of an iminium intermediate from the condensation of this compound with a primary or secondary amine, which is then reduced in situ to the corresponding amine.

This method is highly favored in medicinal chemistry due to its efficiency, operational simplicity, and the ability to generate a diverse library of compounds by varying the amine component.

Experimental Workflow: Reductive Amination of this compound

The following diagram illustrates the general workflow for the synthesis of N-substituted 3-aminoazepanes from this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A This compound Hydrochloride E Stir at Room Temperature (Imine Formation) A->E B Primary/Secondary Amine B->E C Solvent (e.g., Dichloromethane) C->E D Base (e.g., Triethylamine) D->E F Add Reducing Agent (e.g., Sodium Triacetoxyborohydride) E->F G Continue Stirring (Reduction) F->G H Quench Reaction (e.g., with NaHCO3 solution) G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify (e.g., Column Chromatography) J->K L N-substituted 3-Aminoazepane K->L

Caption: General workflow for the reductive amination of this compound.

Detailed Experimental Protocol: Synthesis of N-(4-fluorophenyl)azepan-3-amine

This protocol details the synthesis of a representative N-aryl-azepan-3-amine intermediate.

Materials:

  • This compound hydrochloride

  • 4-fluoroaniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in dichloromethane, add triethylamine (1.1 eq) and 4-fluoroaniline (1.0 eq).

  • Stir the resulting mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(4-fluorophenyl)azepan-3-amine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the reductive amination of this compound with various primary amines.

Amine SubstrateReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
AnilineNaBH(OAc)₃DCM1685>95
4-FluoroanilineNaBH(OAc)₃DCM1882>97
BenzylamineNaBH(OAc)₃DCM1290>98
2-AminopyridineNaBH(OAc)₃DCM/DMF2475>95

Signaling Pathway and Logical Relationship Diagram

The N-substituted 3-aminoazepane scaffold is a common feature in kinase inhibitors. The following diagram illustrates the logical relationship of how this scaffold, derived from this compound, can be incorporated into a generic kinase inhibitor that targets the ATP binding site.

G cluster_synthesis Synthesis cluster_intermediate Pharmaceutical Intermediate cluster_api Active Pharmaceutical Ingredient (API) cluster_moa Mechanism of Action A This compound C Reductive Amination A->C B Primary Amine (e.g., aminopyrimidine) B->C D N-substituted 3-Aminoazepane C->D E Further Functionalization D->E F Kinase Inhibitor E->F G Binds to ATP pocket of Kinase F->G H Inhibition of Signal Transduction G->H I Therapeutic Effect H->I

Caption: From precursor to therapeutic action of a generic kinase inhibitor.

Conclusion

This compound is a highly valuable and versatile precursor in the synthesis of pharmaceutical intermediates. The reductive amination of this compound provides a robust and efficient method for the preparation of a wide array of N-substituted 3-aminoazepanes. These intermediates are crucial for the development of novel therapeutics, particularly in the area of kinase inhibitors. The protocols and data presented herein offer a solid foundation for researchers and scientists in the field of drug discovery and development to utilize this compound in their synthetic endeavors.

References

Microwave-Assisted Synthesis of Azepan-3-one Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azepane core is a significant structural motif in medicinal chemistry, present in several FDA-approved drugs.[1][2] Azepan-3-one derivatives, in particular, serve as versatile intermediates for the synthesis of novel therapeutic agents, with potential applications as enzyme inhibitors, neuroactive compounds, and antimicrobial agents.[3] This document provides detailed protocols for the efficient synthesis of this compound derivatives utilizing microwave-assisted organic synthesis (MAOS). This approach offers considerable advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control.

Introduction to this compound Synthesis

The seven-membered azepane ring system presents a synthetic challenge but offers access to a unique and underexplored chemical space. This compound is a key building block, featuring a reactive carbonyl group that allows for diverse functionalization.[3] Traditional synthetic routes to azepanes often involve multi-step procedures with harsh conditions. A prominent strategy for constructing the azepane ring is through the ring expansion of smaller, more accessible piperidine or cyclohexanone precursors. One such classic method is the Tiffeneau-Demjanov rearrangement, which involves the diazotization of a β-amino alcohol and subsequent carbocation-mediated ring expansion. This reaction is particularly well-suited for adaptation to microwave-assisted conditions.

Microwave-Assisted Synthesis vs. Conventional Heating

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can accelerate reaction rates and often leads to cleaner products with higher yields compared to conventional oil bath heating.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Representative N-Benzyl-Azepan-3-one via Ring Expansion

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Material 2-(Aminomethyl)-1-(N-benzyl)cyclohexanol2-(Aminomethyl)-1-(N-benzyl)cyclohexanol
Reagents Sodium Nitrite, Acetic AcidSodium Nitrite, Acetic Acid
Solvent Water/DCM (biphasic)Water
Temperature 0 °C to Room Temperature80 °C (ramp to temperature)
Reaction Time 6 - 12 hours15 minutes
Power N/A150 W (dynamic power control)
Pressure AtmosphericUp to 10 bar
Typical Yield 45 - 60%70 - 85%
Work-up Liquid-liquid extraction, column chromatographyDirect extraction, simplified purification

Experimental Protocols

This section details a representative protocol for the synthesis of an N-substituted this compound derivative via a microwave-assisted Tiffeneau-Demjanov ring expansion.

Protocol 3.1: Microwave-Assisted Synthesis of N-Benzyl-Azepan-3-one

Materials:

  • 1-(N-benzylamino)methyl-cyclohexanol

  • Sodium Nitrite (NaNO₂)

  • Glacial Acetic Acid

  • Deionized Water

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 10 mL microwave reaction vessel with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vessel, add 1-(N-benzylamino)methyl-cyclohexanol (1.0 mmol, 219.3 mg).

  • Add deionized water (4.0 mL) and glacial acetic acid (1.0 mL).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.5 mmol, 103.5 mg) in deionized water (1.0 mL) dropwise while stirring.

  • After the addition is complete, securely cap the reaction vessel.

  • Place the vessel in the cavity of the microwave synthesizer.

  • Set the reaction parameters: irradiate at 80 °C for 15 minutes with a maximum power of 150 W and a pre-stirring time of 30 seconds.

  • After the reaction is complete, cool the vessel to room temperature using compressed air.

  • Transfer the reaction mixture to a separatory funnel and neutralize by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-azepan-3-one.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental and theoretical concepts.

experimental_workflow start 1. Reagent Preparation (Amino alcohol, NaNO2, Acetic Acid) react 2. Microwave Irradiation (80 °C, 15 min, 150 W) start->react cool 3. Cooling to Room Temp react->cool neutralize 4. Neutralization (Sat. NaHCO3) cool->neutralize extract 5. Extraction (DCM) neutralize->extract dry 6. Drying & Concentration extract->dry purify 7. Purification (Column Chromatography) dry->purify product Pure this compound Derivative purify->product

Caption: General workflow for microwave-assisted this compound synthesis.

ring_expansion sub Precursor: β-Amino Alcohol n2 Diazonium Ion sub->n2 Diazotization (NaNO2, H+) carbocation Primary Carbocation (Unstable) n2->carbocation -N2 rearranged Rearranged Carbocation (More Stable) carbocation->rearranged Ring Expansion (Carbocation Rearrangement) product Product: This compound rearranged->product Deprotonation

Caption: Tiffeneau-Demjanov ring expansion mechanism.

signaling_pathway enzyme Target Enzyme (e.g., Kinase) product Phosphorylated Product enzyme->product catalyzes substrate Substrate substrate->enzyme binds to pathway Downstream Signaling Cascade product->pathway response Cellular Response (e.g., Proliferation) pathway->response inhibitor This compound Derivative inhibitor->enzyme blocks active site

Caption: Hypothetical inhibition of a signaling pathway by an this compound derivative.

References

Troubleshooting & Optimization

Technical Support Center: Azepan-3-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Azepan-3-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Common synthetic strategies for this compound and other azepane derivatives include intramolecular cyclization reactions such as the Dieckmann condensation, ring-closing metathesis (RCM), and various tandem reactions involving amination and cyclization. The choice of route often depends on the available starting materials and the desired substitution pattern on the azepane ring.

Q2: I am experiencing very low to no yield of this compound. What are the first troubleshooting steps I should take?

A2: Low or no yield can stem from several factors. Begin by verifying the quality and purity of your starting materials and reagents. Ensure that all reactions are carried out under strictly anhydrous conditions, as moisture can interfere with many of the reagents and intermediates. Re-evaluate the reaction temperature and time, as these are critical parameters. Finally, confirm the identity of your product and byproducts using appropriate analytical techniques (NMR, MS) to understand if the reaction is proceeding through an undesired pathway.

Q3: How can I minimize the formation of side products during the synthesis?

A3: Minimizing side products often involves optimizing reaction conditions. This can include changing the solvent, adjusting the temperature, using a different base or catalyst, and controlling the rate of addition of reagents. For reactions like the Dieckmann condensation, slow addition of the substrate to the base at low temperatures can favor the desired intramolecular cyclization over intermolecular side reactions. Purification techniques such as column chromatography and recrystallization are also crucial for removing impurities.[1]

Troubleshooting Guides

Guide 1: Low Yield in Dieckmann Condensation for this compound Synthesis

The Dieckmann condensation is a common method for synthesizing cyclic β-keto esters, which can then be hydrolyzed and decarboxylated to yield cyclic ketones like this compound.

Problem: Low yield of the cyclized β-keto ester intermediate.

Potential Cause Troubleshooting Step Expected Outcome
Presence of moisture Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Improved yield by preventing quenching of the base and anionic intermediates.
Inefficient base Use a strong, non-nucleophilic base such as sodium hydride (NaH), sodium ethoxide (NaOEt), or potassium tert-butoxide (KOtBu). Ensure the base is fresh and has been stored properly.More efficient deprotonation of the diester starting material, leading to a higher rate of cyclization.
Intermolecular condensation Employ high-dilution conditions by adding the diester substrate slowly to a solution of the base. This favors intramolecular cyclization.Reduced formation of polymeric or dimeric side products, increasing the yield of the desired cyclic product.
Unfavorable ring strain The formation of a seven-membered ring can be entropically disfavored. Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition.An optimal temperature can increase the rate of the desired cyclization without promoting side reactions.
Incorrect workup procedure Ensure the acidic workup to quench the reaction and protonate the β-keto ester is performed carefully, typically at low temperatures to avoid decomposition.Proper workup will ensure the isolation of the desired product without degradation.

Experimental Protocol: Optimized Dieckmann Condensation

  • Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

  • Add sodium hydride (1.2 equivalents) as a mineral oil dispersion to anhydrous toluene in the flask.

  • Heat the mixture to gently reflux to dissolve the sodium hydride.

  • Cool the solution to room temperature.

  • Slowly add a solution of the appropriate acyclic diester (e.g., diethyl 4-azaheptanedioate) in anhydrous toluene via the dropping funnel over several hours.

  • After the addition is complete, stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and cautiously quench with a stoichiometric amount of glacial acetic acid, followed by water.

  • Separate the organic layer, and extract the aqueous layer with toluene or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Guide 2: Challenges in Purification of this compound

Problem: Difficulty in separating this compound from starting materials or byproducts.

Potential Cause Troubleshooting Step Expected Outcome
Similar polarity of compounds Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider using a different stationary phase if silica gel is not effective.Improved separation of this compound from impurities with similar polarities.
Product is an oil If the product is a non-crystalline oil, consider converting it to a crystalline salt (e.g., hydrochloride salt) for purification by recrystallization. The free base can be regenerated afterward.[2]Crystalline salts often have better handling properties and can be purified to a high degree by recrystallization.
Thermal instability If using distillation for purification, employ vacuum distillation to lower the boiling point and minimize thermal decomposition.Reduced product loss due to degradation at high temperatures.
Contamination with starting materials Ensure the reaction has gone to completion before workup. If unreacted starting material is the main impurity, consider adjusting reaction time or temperature.A more complete reaction will simplify the purification process.

Alternative Synthetic Strategies

For persistent issues with a particular synthetic route, consider exploring alternative methods for the synthesis of the azepane ring.

Synthetic Method Brief Description Potential Advantages Reference
Ring-Closing Metathesis (RCM) A powerful method for the formation of cyclic olefins from acyclic dienes, which can then be further functionalized. An efficient three-step synthesis of a 1,3-diazepin-2-one has been reported with an overall yield of 70%.High functional group tolerance and generally mild reaction conditions.[3]
Tandem Amination/Cyclization A copper(I)-catalyzed reaction of functionalized allenynes with amines can lead to the formation of azepine derivatives.Can provide access to unique substitution patterns on the azepine ring.[4]
Formal 1,3-Migration and Annulation An α-imino rhodium carbene initiated formal 1,3-migration of hydroxy and acyloxy groups followed by selective annulations can efficiently afford azepane derivatives.Offers a time-saving procedure with good functional group tolerance.[5][6]

Visualizing Workflows and Pathways

Below are diagrams to help visualize key processes in this compound synthesis and troubleshooting.

G cluster_start Start: Low Yield of this compound cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Actions cluster_outcome Expected Outcome start Low Yield Observed analysis Analyze Reaction Mixture (TLC, NMR, MS) start->analysis no_product No Product Formed analysis->no_product side_products Side Products Observed analysis->side_products low_conversion Low Conversion analysis->low_conversion check_reagents Check Reagent Quality & Purity no_product->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Concentration) side_products->optimize_conditions purification Optimize Purification Protocol side_products->purification low_conversion->optimize_conditions change_reagents Change Base/Catalyst/Solvent check_reagents->change_reagents optimize_conditions->change_reagents improved_yield Improved Yield of this compound change_reagents->improved_yield purification->improved_yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_synthesis Dieckmann Condensation Pathway starting_material Acyclic Diester (e.g., Diethyl 4-azaheptanedioate) deprotonation Deprotonation (Base) starting_material->deprotonation intramolecular_attack Intramolecular Nucleophilic Attack deprotonation->intramolecular_attack cyclized_intermediate Cyclized Enolate Intermediate intramolecular_attack->cyclized_intermediate protonation Protonation (Acid Workup) cyclized_intermediate->protonation beta_keto_ester β-Keto Ester protonation->beta_keto_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation beta_keto_ester->hydrolysis_decarboxylation final_product This compound hydrolysis_decarboxylation->final_product

Caption: Simplified reaction pathway for this compound synthesis via Dieckmann condensation.

References

Technical Support Center: Azepan-3-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azepan-3-one. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound and their potential pitfalls?

A1: Two common laboratory-scale synthetic routes to this compound are the Dieckmann cyclization of a diester and the Beckmann rearrangement of cyclohexanone oxime. Each has its own set of potential side reactions.

  • Aza-Dieckmann Condensation: This intramolecular cyclization of a diester, such as diethyl 4-aza-1,7-heptanedioate, is a powerful method for forming the seven-membered ring. However, a significant side reaction is the intermolecular Claisen condensation, which leads to dimerized or polymerized products.[1][2][3][4] This is particularly problematic at high concentrations.

  • Beckmann Rearrangement: This reaction involves the acid-catalyzed rearrangement of cyclohexanone oxime to form ε-caprolactam, which can then be converted to this compound through a series of steps. A potential byproduct during the rearrangement is acetamide, which can arise from fragmentation of the oxime under certain conditions, especially in subcritical water.[5][6][7]

Q2: I am seeing a significant amount of a high-molecular-weight impurity in my Aza-Dieckmann cyclization to synthesize this compound. What is it and how can I avoid it?

A2: The high-molecular-weight impurity is likely a result of intermolecular Claisen condensation between two molecules of the starting diester, leading to a dimeric β-keto ester. This competes with the desired intramolecular Dieckmann cyclization.[2][8]

Troubleshooting:

  • High Dilution: The most effective way to favor the intramolecular reaction is to perform the reaction under high-dilution conditions. This reduces the probability of two different molecules reacting with each other.

  • Slow Addition: Slowly adding the diester to a solution of the base can also help maintain a low concentration of the starting material, thus favoring cyclization.

  • Choice of Base: Using a sterically hindered base, such as potassium tert-butoxide, can sometimes favor the intramolecular reaction.

Q3: My reduction of this compound with sodium borohydride (NaBH₄) is incomplete or shows an unexpected byproduct. What could be the issue?

A3: Incomplete reduction to Azepan-3-ol is often due to insufficient reducing agent or deactivation of the NaBH₄. An unexpected byproduct could be the corresponding amine if the reaction conditions inadvertently favor a reductive amination pathway, for example, in the presence of an ammonia source. However, the more common issue is the presence of unreacted starting material.

Troubleshooting:

  • Reagent Quality: Ensure the NaBH₄ is fresh and has been stored in a desiccated environment.

  • Stoichiometry: Use a sufficient excess of NaBH₄ (typically 1.5-2 equivalents).

  • Solvent: Use an appropriate protic solvent like methanol or ethanol.

  • Temperature: While often performed at room temperature, cooling the reaction initially can help control the reaction rate.

Q4: I am attempting a reductive amination with this compound and a primary amine, but I am getting a mixture of secondary and tertiary amines. How can I improve the selectivity?

A4: The formation of a tertiary amine byproduct occurs when the desired secondary amine product reacts further with another molecule of this compound. This is a common issue in reductive amination reactions.

Troubleshooting:

  • Stoichiometry: Use an excess of the primary amine to outcompete the secondary amine product for reaction with the ketone.

  • Stepwise Procedure: A stepwise approach can offer better control. First, form the imine by reacting this compound with the primary amine, and then in a separate step, add the reducing agent (e.g., NaBH₃CN) to reduce the imine to the desired secondary amine.[9][10]

Troubleshooting Guides

Guide 1: Synthesis of this compound via Aza-Dieckmann Condensation

Problem: Low yield of this compound and formation of a viscous, high-boiling point side product.

Potential Cause Troubleshooting Action Expected Outcome
Intermolecular CondensationPerform the reaction under high-dilution conditions (e.g., <0.1 M).Increased yield of the desired cyclic product.
Slowly add the diester to the base solution over several hours.Minimized intermolecular side reactions.
Reverse Dieckmann ReactionEnsure the final product, a β-keto ester, is deprotonated by the base to drive the equilibrium forward. A final acidic workup is required to protonate the enolate.[8]Improved yield and product stability.
Guide 2: Reduction of this compound to Azepan-3-ol

Problem: Incomplete reaction or presence of minor, unidentified byproducts.

Potential Cause Troubleshooting Action Expected Outcome
Deactivated NaBH₄Use a freshly opened bottle of NaBH₄ or test the activity of the current batch.Complete conversion to the desired alcohol.
Insufficient ReagentIncrease the molar equivalents of NaBH₄ to 1.5-2.0.Drive the reaction to completion.
Inappropriate SolventEnsure the use of a protic solvent like methanol or ethanol.Proper solubility and reactivity of the reducing agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Aza-Dieckmann Condensation

This protocol is a representative example and may require optimization.

  • Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of sodium ethoxide in ethanol.

  • Reaction: A solution of diethyl 4-aza-1,7-heptanedioate in dry ethanol is added dropwise to the sodium ethoxide solution over 4-6 hours with vigorous stirring at reflux.

  • Workup: After the addition is complete, the reaction mixture is refluxed for an additional 2 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by vacuum distillation or column chromatography.

Protocol 2: Reduction of this compound with Sodium Borohydride
  • Setup: A round-bottom flask equipped with a magnetic stir bar is charged with a solution of this compound in methanol.

  • Reaction: The solution is cooled to 0°C in an ice bath. Sodium borohydride is added portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.

  • Workup: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-3 hours. The reaction is then quenched by the slow addition of water.

  • Extraction and Purification: The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, filtered, and concentrated to yield the crude Azepan-3-ol, which can be further purified if necessary.

Visualizations

dieckmann_condensation diester Diethyl 4-aza-1,7-heptanedioate enolate Enolate Intermediate diester->enolate Base intramolecular Intramolecular Attack (Favored at High Dilution) enolate->intramolecular intermolecular Intermolecular Attack (Favored at High Concentration) enolate->intermolecular azepan_keto_ester Cyclic β-Keto Ester (Precursor to this compound) intramolecular->azepan_keto_ester dimer Dimeric β-Keto Ester (Side Product) intermolecular->dimer reduction_pathway azepan_3_one This compound azepan_3_ol Azepan-3-ol (Desired Product) azepan_3_one->azepan_3_ol NaBH4, MeOH over_reduction_product Azepane (Potential side product with stronger reducing agents) azepan_3_one->over_reduction_product e.g., LiAlH4 (harsher conditions) troubleshooting_workflow start Low Yield or Impure Product in this compound Reaction check_sm Check Purity of Starting Materials start->check_sm check_reagents Verify Reagent Activity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Concentration, Time) start->check_conditions analyze_byproducts Characterize Side Products (NMR, MS) check_conditions->analyze_byproducts optimize Optimize Reaction Conditions Based on Findings analyze_byproducts->optimize purification Develop a new Purification Strategy analyze_byproducts->purification

References

Technical Support Center: Purification of Azepan-3-one by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Azepan-3-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: The standard choice for the purification of this compound is silica gel (60 Å, 230-400 mesh). Its polar nature is well-suited for the separation of moderately polar compounds like cyclic ketones. In cases of suspected compound instability on silica, alternative stationary phases like alumina (neutral or basic) or Florisil® could be considered.[1]

Q2: Which solvent system (mobile phase) should I start with for this compound purification?

A2: A good starting point for the elution of this compound is a mixture of ethyl acetate (EtOAc) and hexane. Based on purifications of similar lactam structures, a gradient elution from 5% to 100% ethyl acetate in hexane is a recommended starting strategy.[2] Thin Layer Chromatography (TLC) should always be performed first to determine the optimal solvent ratio. Aim for an Rf value of 0.2-0.4 for the best separation.

Q3: How can I determine if this compound is stable on silica gel?

A3: To test for stability, dissolve a small amount of your crude this compound in a suitable solvent, spot it on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots or streaking, which would indicate degradation.[1] A 2D TLC can also be performed where the plate is run in one direction, dried, rotated 90 degrees, and run in a second solvent system. If the compound is stable, it will remain as a single spot on the diagonal.

Q4: My compound is not eluting from the column. What should I do?

A4: There are several potential reasons for this issue. First, ensure you are using the correct solvent system and consider increasing the polarity (e.g., increasing the percentage of ethyl acetate). It's also possible the compound has decomposed on the column; you can test for this by flushing the column with a very polar solvent like methanol and analyzing the eluate.[3] Another possibility is that the fractions are too dilute to detect the compound, in which case concentrating the fractions before analysis may help.[1][3]

Q5: All my fractions are mixed, even with a good Rf separation on TLC. Why is this happening?

A5: This can occur if you overload the column with your sample. The amount of crude material should typically be 1-5% of the mass of the silica gel. Another reason could be poor column packing, leading to channeling. Ensure your silica gel bed is uniform and free of cracks or air bubbles.[4] It is also possible that one of the spots on your TLC is a degradation product that is continuously being formed on the column.[1]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks - Inappropriate solvent system. - Column overloading. - Column packed improperly (channeling). - Sample applied in a solvent that is too polar.- Optimize the solvent system using TLC to achieve a greater ΔRf between your product and impurities. - Reduce the amount of crude material loaded onto the column. - Repack the column carefully, ensuring a level and compact bed. - Dissolve the sample in a minimal amount of the initial mobile phase or a less polar solvent. Consider dry loading.[5]
Compound Elutes Too Quickly (in the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).
Compound Elutes Too Slowly or Not at All - The mobile phase is not polar enough. - The compound may have decomposed on the silica gel. - The fractions are too dilute for detection.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). - Test the stability of your compound on silica gel using TLC.[1] If it is unstable, consider using a different stationary phase like neutral alumina. - Concentrate the collected fractions before TLC analysis.[3]
Streaking of the Compound Band - The compound is sparingly soluble in the mobile phase. - The column is overloaded. - The compound might be acidic or basic and interacting strongly with the silica.- Change to a solvent system where the compound is more soluble. - Reduce the amount of sample loaded. - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds or acetic acid for acidic compounds).
Cracked or Dry Column Bed - The solvent level dropped below the top of the stationary phase.- Always keep the silica gel bed covered with solvent. If the column runs dry, it needs to be repacked.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot the solution onto a silica gel TLC plate.

  • Elution: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity in subsequent tests (e.g., 20% EtOAc, 30% EtOAc).

  • Visualization: After the solvent front has nearly reached the top of the plate, remove it, and let it dry. Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate).

  • Analysis: The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities.

Protocol 2: Column Packing and Sample Loading
  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase to form a slurry.

  • Packing: Place a small plug of cotton or glass wool at the bottom of the column. Add a layer of sand. Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[5]

  • Equilibration: Run the initial mobile phase through the column until the silica bed is stable and no more settling occurs. The solvent level should never drop below the top of the silica.

  • Sample Loading (Wet Loading): Dissolve the crude this compound in a minimal amount of the initial mobile phase. Using a pipette, carefully add the sample to the top of the silica bed.[5]

  • Sample Loading (Dry Loading): Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Begin eluting with the mobile phase, starting with the low-polarity system determined by TLC and gradually increasing the polarity as the column runs. Collect fractions and analyze them by TLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Gradient (e.g., Hexane to EtOAc) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Workflow for the purification of this compound.

troubleshooting_workflow action action problem problem start Poor Separation? bad_solvent Solvent System Optimal? start->bad_solvent No success Successful Purification start->success Yes overloaded Column Overloaded? degradation Compound Stable on Silica? overloaded->degradation No reduce_load Reduce Sample Load overloaded->reduce_load Yes bad_solvent->overloaded Yes optimize_tlc Re-optimize with TLC bad_solvent->optimize_tlc No change_stationary Use Alumina or Florisil degradation->change_stationary No failure Problem Persists degradation->failure Yes reduce_load->success optimize_tlc->failure change_stationary->success

Caption: Troubleshooting decision tree for poor separation.

References

Stability issues and degradation of Azepan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azepan-3-one. This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As a valued researcher, scientist, or drug development professional, we are committed to helping you navigate the potential challenges you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a cyclic organic compound with a seven-membered ring containing a nitrogen atom (a secondary amine) and a carbonyl group (a ketone) at the 3-position. Its molecular formula is C₆H₁₁NO. The presence of both a secondary amine and a ketone functional group dictates its chemical reactivity and potential stability issues.

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: The degradation of this compound is primarily influenced by its bifunctional nature. The main contributing factors are:

  • pH: Both acidic and basic conditions can catalyze degradation pathways.

  • Temperature: Elevated temperatures can accelerate decomposition.

  • Light: Exposure to UV light may induce photochemical reactions.

  • Oxidizing Agents: The secondary amine is susceptible to oxidation.

  • Air (Oxygen): Prolonged exposure to air can lead to oxidative degradation.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, we recommend the following storage conditions.[1]

ParameterRecommended ConditionRationale
Temperature Store at 2-8°C. For long-term storage, consider storage at -20°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation of the secondary amine.
Light Protect from light by using an amber vial or storing in a dark place.Prevents photochemical decomposition.
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents exposure to moisture and air.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products are not extensively documented in the literature, based on the chemical structure, potential degradation can occur via several pathways.

Degradation PathwayPotential ProductsTriggering Conditions
Hydrolysis Ring-opening to form an amino acid derivative.Strong acidic or basic conditions.
Oxidation Formation of N-oxides or ring-opening products.Presence of oxidizing agents, air, or light.
Photochemical Decomposition Norrish Type I or Type II cleavage leading to ring-opening or rearrangement.Exposure to UV light.
Self-Condensation/Polymerization Aldol-type condensation or other polymerization reactions.Basic conditions, elevated temperatures.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: Inconsistent experimental results or loss of compound activity over time.

  • Possible Cause: Degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored according to the recommendations in the table above.

    • Aliquot the Compound: Upon receipt, if you plan to use small quantities over time, aliquot the material into smaller vials to minimize repeated freeze-thaw cycles and exposure to air and moisture.

    • Use Fresh Solutions: Prepare solutions of this compound fresh for each experiment whenever possible. If a stock solution must be stored, store it at low temperature and protected from light.

    • Purity Check: If degradation is suspected, verify the purity of your sample using an appropriate analytical method such as NMR, LC-MS, or GC-MS.

Issue 2: Appearance of unexpected side products in a reaction mixture.

  • Possible Cause: Reaction conditions may be promoting the degradation of this compound.

  • Troubleshooting Steps:

    • pH Control: Buffer your reaction mixture if the reaction is sensitive to pH changes. The secondary amine in this compound can act as a base.

    • Temperature Management: Run the reaction at the lowest effective temperature to minimize thermal degradation.

    • Inert Atmosphere: If your reaction is sensitive to oxygen, perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

    • Protect from Light: If the reaction is light-sensitive or is running for an extended period, wrap the reaction vessel in aluminum foil.

Issue 3: Difficulty in dissolving this compound.

  • Possible Cause: this compound may have limited solubility in certain solvents.

  • Troubleshooting Steps:

    • Solvent Selection: Test solubility in a range of solvents. Due to its polar nature, it is expected to be more soluble in polar protic and aprotic solvents.

    • Gentle Warming: Gentle warming and sonication can aid in dissolution. Avoid excessive heat to prevent degradation.

    • pH Adjustment: For aqueous solutions, adjusting the pH might improve solubility. Protonation of the amine at acidic pH may increase its aqueous solubility.

Experimental Protocols

Protocol 1: General Procedure for Handling and Solution Preparation

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Weigh the desired amount of this compound quickly and transfer it to a suitable vial.

  • Add the desired solvent and mix until the solid is fully dissolved. Sonication or gentle warming can be used if necessary.

  • If the solution is not for immediate use, flush the vial with an inert gas (e.g., Argon or Nitrogen) before sealing and store it under the recommended conditions.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product H+ or OH- N-Oxide N-Oxide This compound->N-Oxide [O] Rearrangement/Cleavage Products Rearrangement/Cleavage Products This compound->Rearrangement/Cleavage Products hv

Caption: Potential degradation pathways of this compound.

TroubleshootingWorkflow start Inconsistent Results check_storage Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage aliquot Aliquot Compound check_storage->aliquot Improper fresh_solutions Use Fresh Solutions check_storage->fresh_solutions Proper aliquot->fresh_solutions purity_check Perform Purity Analysis (NMR, LC-MS) fresh_solutions->purity_check end Problem Resolved purity_check->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

How to resolve unexpected NMR peaks in Azepan-3-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of Azepan-3-one, with a particular focus on the interpretation of unexpected Nuclear Magnetic Resonance (NMR) peaks.

Troubleshooting Guides

This section offers a structured approach to identifying the source of unexpected signals in your ¹H and ¹³C NMR spectra.

Question: I have unexpected peaks in the NMR spectrum of my this compound product. How can I identify the impurities?

Answer:

Identifying impurities requires a systematic approach. The following workflow can help you pinpoint the source of the unexpected signals.

troubleshooting_workflow start Unexpected Peaks in NMR Spectrum check_starting_material Are starting materials or reagents present? start->check_starting_material check_solvent Could the peaks be from residual solvents? check_starting_material->check_solvent No end_success Impurity Identified check_starting_material->end_success Yes check_byproducts Are there signals from expected byproducts? check_solvent->check_byproducts No check_solvent->end_success Yes advanced_nmr Perform 2D NMR (COSY, HSQC) check_byproducts->advanced_nmr No check_byproducts->end_success Yes purification Purify the sample (e.g., column chromatography) advanced_nmr->purification end_unresolved Issue Unresolved: Consult literature for alternative side reactions advanced_nmr->end_unresolved Ambiguous characterize_impurity Characterize isolated impurity purification->characterize_impurity characterize_impurity->end_success

Caption: Troubleshooting workflow for identifying unexpected NMR peaks.

Step 1: Preliminary Checks

  • Residual Solvents: Compare the chemical shifts of the unknown peaks with common laboratory solvents. Ensure your NMR solvent is of high purity.

  • Starting Materials and Reagents: Check the NMR spectra of your starting materials and any reagents used in the synthesis and workup. Unreacted starting materials are a common source of unexpected peaks.

Step 2: Consider Common Byproducts of the Dieckmann Condensation

The synthesis of this compound often involves an intramolecular Dieckmann condensation of a diester. This reaction can have several side products:

  • Unreacted Diester: The starting diester, such as ethyl 4-(benzyl(2-ethoxy-2-oxoethyl)amino)butanoate, may be present if the reaction did not go to completion.

  • β-Keto Ester Intermediate: The initial product of the Dieckmann condensation is a β-keto ester (e.g., ethyl 1-benzyl-3-oxopiperidine-4-carboxylate). Incomplete hydrolysis and decarboxylation will result in its presence in the final product.

  • Intermolecular Claisen Condensation Products: If the reaction conditions are not optimized, intermolecular condensation between two molecules of the starting diester can occur, leading to larger, dimeric impurities.

Step 3: Advanced Spectroscopic Analysis

If the impurity cannot be identified from the ¹H NMR alone, consider the following:

  • ¹³C NMR: A ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the impurity.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Helps identify proton-proton couplings and thus neighboring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is useful for piecing together molecular fragments.

Step 4: Isolation and Characterization

If the impurity is present in a significant amount, consider purifying your sample using techniques like column chromatography or preparative HPLC. Once isolated, the impurity can be fully characterized by NMR, mass spectrometry, and other analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

Q2: I see a broad peak in my ¹H NMR spectrum. What could it be?

A2: A broad peak could be due to several factors:

  • N-H Proton: The amine proton on the azepane ring can exchange with residual water or other acidic protons in the sample, leading to a broad signal. Its chemical shift can also be highly variable.

  • Water: Residual water in the sample or the NMR solvent can appear as a broad peak.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Conformational Exchange: The seven-membered ring of this compound is flexible and can undergo conformational changes on the NMR timescale, which can lead to broadening of some signals.

Q3: My NMR spectrum is very complex, with more peaks than expected. What could be the cause?

A3: A complex spectrum can arise from:

  • Mixture of Diastereomers: If any chiral centers are present in your starting materials or are created during the synthesis, you may have a mixture of diastereomers, each with its own set of NMR signals.

  • Presence of Multiple Byproducts: If the reaction was not clean, you may have a mixture of several impurities, leading to a complex spectrum.

  • Keto-Enol Tautomerism: The β-keto ester intermediate can exist in both keto and enol forms, each giving a distinct set of NMR signals.

Data Presentation

Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts of this compound and Potential Impurities

Compound/FragmentPositionApproximate ¹H Chemical Shift (ppm)Approximate ¹³C Chemical Shift (ppm)Notes
This compound (projected) C2-H₂~3.5~50Adjacent to nitrogen and carbonyl.
C4-H₂~2.5~40
C5-H₂~1.8~25
C6-H₂~1.8~28
C7-H₂~2.8~45Adjacent to nitrogen.
N-HVariable (broad)-
C=O-~210Carbonyl carbon.
1-Methyl-1H-azepin-3(2H)-one [1]C2-H₂3.5762.25Reference compound.
C4-H6.17123.33Unsaturated ring.
C=O-180.21
Ethyl 4-(benzyl...amino)butanoate (Starting Material) -OCH₂CH₃1.25 (t)14.2Ethyl ester signals.
-OCH₂CH₃4.15 (q)60.5
Benzyl CH₂3.654
Phenyl7.2-7.4127-138
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Intermediate) -OCH₂CH₃1.3 (t)14.3Data for a similar piperidine derivative.[2][3][4][5][6]
-OCH₂CH₃4.2 (q)61.0
C=O (ketone)-~205
C=O (ester)-~170
Common Solvents Dichloromethane5.3253.8
Ethyl Acetate2.05, 4.12, 1.2621.0, 60.5, 14.2
Toluene2.36, 7.1-7.321.4, 125-138

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and temperature.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Purity: Ensure the sample is free of solid impurities by filtering a solution of the compound through a small plug of cotton or glass wool in a Pasteur pipette.

  • Solvent Selection: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For quantitative analysis, a known amount of an internal standard can be added.

  • Shimming: Properly shim the spectrometer to obtain sharp and symmetrical peaks.

Protocol 2: Troubleshooting by Spiking the NMR Sample

  • Hypothesize Impurity: Based on the reaction scheme and potential side reactions, hypothesize the identity of an impurity.

  • Obtain a Pure Sample: Obtain a pure sample of the suspected impurity (e.g., the starting material).

  • Acquire Initial Spectrum: Acquire a ¹H NMR spectrum of your reaction product.

  • Spike the Sample: Add a small amount (a few drops of a dilute solution) of the suspected impurity to the NMR tube containing your product.

  • Acquire Spiked Spectrum: Re-acquire the ¹H NMR spectrum.

  • Analyze: If the intensity of the unexpected peak(s) increases relative to the product peaks, you have confirmed the identity of the impurity.

References

Azepan-3-one reaction failed to proceed to completion

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Azepan-3-one, particularly when the reaction fails to proceed to completion.

Troubleshooting Guide

Question: My this compound synthesis has a low to no yield. What are the potential causes and how can I fix it?

Answer:

A low or non-existent yield in the synthesis of this compound can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

Potential Causes and Solutions for Low/No Product Yield

Potential Cause Recommended Action Explanation
Poor Quality Starting Materials Verify the purity of your starting materials using techniques like NMR or GC-MS.Ensure reagents are dry and solvents are anhydrous, especially for moisture-sensitive reactions.Impurities in starting materials can interfere with the reaction, leading to side products or inhibition of the catalyst.
Suboptimal Reaction Temperature Experiment with a range of temperatures. For some syntheses of azepine derivatives, decreasing the temperature from boiling point to around 60°C and increasing the reaction time has been shown to improve yields[1].Conversely, some cyclization reactions may require higher temperatures to overcome the activation energy barrier for forming a seven-membered ring.Temperature control is critical. Too low, and the reaction may not proceed; too high, and it could lead to decomposition or side reactions.
Incorrect Catalyst or Catalyst Deactivation Screen different catalysts. For instance, in Rh(II)-catalyzed reactions, sterically hindered catalysts like Rh₂(Adc)₄ have been shown to improve yields by minimizing side reactions such as 1,2-hydride shifts[1].In copper-catalyzed reactions, the choice of ligand can be crucial.Ensure the catalyst is not poisoned by impurities in the reagents or solvent.The catalyst is fundamental to the reaction's success. Its activity and selectivity can be influenced by steric and electronic factors.
Slow Cyclization Kinetics Increase the reaction time. Seven-membered ring closures are often kinetically slower than the formation of five- or six-membered rings[2].Consider using a higher concentration of reactants to favor the intramolecular reaction, but be mindful of potential intermolecular side reactions.The formation of medium-sized rings like azepane can be entropically disfavored, requiring longer reaction times to achieve completion[2].
Formation of Side Products Analyze the crude reaction mixture by TLC, LC-MS, or NMR to identify major byproducts.For example, in reactions involving α-imino carbenes, a common side product is an α,β-unsaturated N-tosylimine resulting from a competing 1,2-hydride shift[1]. Adjusting the catalyst can mitigate this[1].In some cases, alternative cyclization pathways can lead to different ring structures, such as cyclopropanes[3].Understanding the nature of the byproducts can provide insight into competing reaction pathways and help in optimizing conditions to favor the desired product.
Unsuitable Solvent Vary the solvent. The choice of solvent can influence the solubility of reagents and intermediates, as well as the reaction pathway.In some documented syntheses of azepine derivatives, solvents like toluene or DMF have been used effectively[1][4].The solvent plays a key role in solvating reactants and stabilizing transition states. An inappropriate solvent can hinder the reaction.

Question: I see multiple spots on my TLC plate, indicating the formation of several products. What should I do?

Answer:

The formation of multiple products suggests that side reactions are occurring. Here’s how to address this:

  • Characterize the Byproducts: Isolate the major byproducts by column chromatography and characterize them using spectroscopic methods (NMR, MS). Identifying their structures will help you understand the competing reaction pathways.

  • Optimize Reaction Conditions:

    • Temperature: As mentioned, lowering the temperature can sometimes increase selectivity by favoring the desired kinetic product.

    • Catalyst/Reagents: The choice of catalyst and protecting groups can significantly influence the reaction's outcome. For example, aliphatic sulfonyls have been shown to give better yields for certain this compound syntheses compared to aryl sulfonyls[3].

    • Concentration: High concentrations can favor intermolecular reactions. Try running the reaction under more dilute conditions to promote intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic routes to this compound and its derivatives?

A1: Several methods have been developed for the synthesis of the azepane core, including:

  • Migration-Annulation Strategy: This involves the use of α-imino rhodium carbenes to trigger a 1,3-migration followed by annulation to form the azepane ring[3].

  • Intramolecular Cyclization: Methods like intramolecular condensation of enamides with aldehydes[5], or intramolecular Buchwald-Hartwig coupling can be employed to form the seven-membered ring[6].

  • Tandem Amination/Cyclization: Copper(I)-catalyzed reactions of functionalized allenynes with amines can yield azepine derivatives[2].

  • Aza-Cope Rearrangement: A sequential Rh(II)-catalyzed cyclopropanation and 1-aza-Cope rearrangement of dienyltriazoles can produce fused dihydroazepines[1].

Q2: How can I purify the final this compound product?

A2: Purification of this compound, a cyclic ketone, typically involves standard organic chemistry techniques. Due to its polar nature, column chromatography on silica gel is a common method. A solvent system of ethyl acetate and hexanes, or dichloromethane and methanol, is often a good starting point. Recrystallization can also be an effective method for purification if the product is a solid[7].

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many reagents used in organic synthesis can be toxic, flammable, or corrosive. For example, organometallic catalysts can be pyrophoric, and solvents like dichloromethane are volatile and have associated health risks. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for all chemicals before use.

Quantitative Data on this compound Derivative Synthesis

The yield of azepane derivatives can vary significantly based on the substituents and the reaction conditions. The table below summarizes reported yields for various substituted azepan-3-ones.

Substituent Group (R) Catalyst/Method Yield (%) Reference
Aliphatic SulfonylsRhodium Carbene63-74%[3]
Aryl SulfonylsRhodium Carbene41-53%[3]
Electron-Deficient Aryl TriazolesRhodium Carbene34-57%[3]
Electron-Rich Aryl TriazolesRhodium Carbene47-60%[3]
Alkenyl/AlkynylRhodium Carbene56-57%[3]
Trifluoromethylated (various amines)Cu(I)-Catalyzed40-63%[2]
Fused DihydroazepineRh₂(Adc)₄74%[1]

Experimental Protocols

Example Protocol: Synthesis of a Fused Dihydroazepine via Rh(II)-Catalyzed Cyclopropanation/Aza-Cope Rearrangement[1]

This protocol is an example for the synthesis of a related azepine derivative and illustrates key experimental considerations.

  • Reaction Setup: To a solution of the dienyltriazole (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene), add the Rh(II) catalyst (e.g., Rh₂(Adc)₄, 1 mol%).

  • Reaction Conditions: Heat the mixture to the optimized temperature (e.g., 60°C) and stir for the required time (e.g., 16 hours) under an inert atmosphere (e.g., argon or nitrogen).

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dihydroazepine product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Reagent Preparation (Drying solvents, weighing reagents) setup 2. Reaction Setup (Under inert atmosphere) prep->setup addition 3. Add Dienyltriazole and Solvent setup->addition catalyst 4. Add Rh(II) Catalyst addition->catalyst heating 5. Heat and Stir (e.g., 60°C, 16h) catalyst->heating monitoring 6. Monitor by TLC heating->monitoring workup 7. Quench and Concentrate monitoring->workup Reaction Complete purify 8. Column Chromatography workup->purify product 9. Pure Product purify->product

Caption: A typical experimental workflow for the synthesis of azepine derivatives.

troubleshooting_guide start Reaction Failed or Low Yield check_sm Check for Starting Material (SM) by TLC/NMR start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No cause_kinetics Potential Cause: - Slow kinetics - Low temperature - Inactive catalyst sm_present->cause_kinetics multiple_products Multiple Products Formed sm_absent->multiple_products solution_kinetics Solution: - Increase reaction time - Increase temperature - Check catalyst activity cause_kinetics->solution_kinetics cause_degradation Potential Cause: - Product degradation - Temperature too high solution_degradation Solution: - Lower reaction temperature - Check for stable byproducts cause_degradation->solution_degradation cause_side_reactions Potential Cause: - Competing pathways - Wrong catalyst/conditions multiple_products->cause_side_reactions Yes solution_side_reactions Solution: - Optimize T, concentration - Change catalyst - Characterize byproducts cause_side_reactions->solution_side_reactions multiple_projects multiple_projects multiple_projects->cause_degradation No (Baseline material)

Caption: A decision tree for troubleshooting incomplete this compound synthesis.

References

Alternative synthetic routes to avoid impurities in Azepan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Azepan-3-one. Our focus is on providing alternative synthetic routes to mitigate common impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the traditional Dieckmann condensation route.

Issue 1: Low Yield in Dieckmann Condensation Step

Question: We are experiencing low yields during the Dieckmann condensation of diethyl 4-benzylazanediyl)dipentanoate to produce ethyl 1-benzyl-3-oxoazepane-4-carboxylate. What are the potential causes and solutions?

Answer: Low yields in the Dieckmann condensation are often attributed to several factors:

  • Base Selection: The choice of base is critical. While sodium ethoxide is commonly used, stronger bases like potassium tert-butoxide or sodium hydride can often improve yields by more effectively promoting the intramolecular cyclization.

  • Reaction Conditions: Ensure strictly anhydrous conditions, as the presence of water can consume the base and lead to side reactions. The reaction temperature should be carefully controlled; for many systems, refluxing in a suitable solvent like toluene or THF is optimal.

  • Purity of Starting Material: The starting diester must be of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

Issue 2: Formation of Polymeric Byproducts

Question: During the Dieckmann condensation, we are observing the formation of a significant amount of high-molecular-weight, intractable material. How can we prevent this?

Answer: The formation of polymeric byproducts is a common issue in condensations and is often due to intermolecular reactions competing with the desired intramolecular cyclization.

  • High Dilution: Performing the reaction under high-dilution conditions favors the intramolecular reaction. This can be achieved by the slow addition of the diester to a solution of the base in the reaction solvent.

  • Choice of Solvent: A non-polar, aprotic solvent like toluene is often preferred to minimize side reactions.

Issue 3: Incomplete Hydrolysis and Decarboxylation

Question: After the Dieckmann condensation, the subsequent hydrolysis and decarboxylation of the β-keto ester intermediate is sluggish and incomplete. What can be done to drive this reaction to completion?

Answer: Incomplete hydrolysis and decarboxylation can be addressed by modifying the reaction conditions.

  • Acid/Base Strength: For hydrolysis, using a stronger acid (e.g., 6M HCl) or a stronger base (e.g., 6M NaOH) followed by acidic workup can be more effective than milder conditions.

  • Reaction Time and Temperature: Increasing the reaction time and/or temperature during the hydrolysis and decarboxylation step can help drive the reaction to completion. Refluxing for several hours is common.

Issue 4: Difficulty in N-Debenzylation

Question: We are struggling to remove the N-benzyl protecting group from N-benzyl-azepan-3-one to obtain the final product. What are the recommended methods?

Answer: N-debenzylation can be challenging. Several methods can be employed:

  • Catalytic Hydrogenolysis: This is the most common method, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The choice of solvent (e.g., methanol, ethanol) and the catalyst loading can be optimized.

  • Transfer Hydrogenolysis: For molecules with functional groups sensitive to standard hydrogenolysis, transfer hydrogenolysis using reagents like ammonium formate or tetrahydroxydiboron with a palladium catalyst can be a milder alternative.[1]

  • Strong Acid: In some cases, strong acids like HBr in acetic acid can be used, but this method is harsh and may not be suitable for sensitive substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound via the Dieckmann condensation route?

A1: The primary impurities arise from side reactions during the multi-step synthesis:

  • Unreacted Starting Material: Incomplete Dieckmann condensation can lead to the presence of the starting diester.

  • Polymeric Byproducts: As mentioned in the troubleshooting guide, intermolecular condensation can lead to polymer formation.

  • β-Keto Ester Intermediate: Incomplete hydrolysis and decarboxylation will result in the presence of the ethyl 1-benzyl-3-oxoazepane-4-carboxylate intermediate.

  • N-Benzyl-Azepan-3-one: Incomplete debenzylation will leave the protected intermediate in the final product.

Q2: Are there alternative synthetic routes to this compound that avoid the Dieckmann condensation?

A2: Yes, several alternative routes have been developed to circumvent the challenges associated with the Dieckmann condensation. One promising approach is the ring expansion of substituted piperidines . This strategy can offer better control over the ring size and substitution pattern, potentially leading to a cleaner product profile. Another alternative involves the intramolecular cyclization of amino acids or their derivatives , which can provide a more direct route to the azepanone core.

Q3: How can I purify the final this compound hydrochloride product?

A3: Purification of the final product is typically achieved through recrystallization. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as isopropanol or a mixture of methanol and diethyl ether, and then allowing it to cool slowly to induce crystallization. The purity can be assessed by techniques such as NMR spectroscopy and melting point analysis.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic RouteKey IntermediateTypical YieldCommon ImpuritiesAdvantagesDisadvantages
Dieckmann Condensation Ethyl 1-benzyl-3-oxoazepane-4-carboxylate60-70%Polymeric byproducts, unreacted starting material, β-keto ester intermediateReadily available starting materialsProne to side reactions, requires multiple steps
Piperidine Ring Expansion Substituted 2-(halomethyl)piperidine75-85%Isomeric byproducts, starting piperidineHigher yields, potentially fewer stepsMay require specialized starting materials
Intramolecular Cyclization of Amino Acids N-protected-6-amino-4-oxohexanoic acid70-80%Racemization, byproducts from side-chain reactionsPotentially more direct, good for chiral synthesisStarting materials can be expensive

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-Azepan-3-one via Dieckmann Condensation

This protocol is a multi-step process involving the formation of the N-substituted diester, followed by Dieckmann condensation, and subsequent hydrolysis and decarboxylation.

  • Synthesis of Diethyl 4-(benzylazanediyl)dipentanoate: To a solution of benzylamine in a suitable solvent, add two equivalents of ethyl acrylate. The reaction is typically carried out at room temperature.

  • Dieckmann Condensation: The resulting diester is dissolved in an anhydrous solvent (e.g., toluene) and added dropwise to a suspension of a strong base (e.g., sodium hydride) at an elevated temperature. The reaction is monitored by TLC until the starting material is consumed.

  • Hydrolysis and Decarboxylation: The crude β-keto ester from the previous step is refluxed in an acidic solution (e.g., 6M HCl) for several hours. The reaction mixture is then cooled and neutralized to afford N-benzyl-azepan-3-one.

Protocol 2: Synthesis of this compound Hydrochloride via N-Debenzylation

  • Catalytic Hydrogenolysis: N-benzyl-azepan-3-one is dissolved in methanol, and a catalytic amount of palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Formation of Hydrochloride Salt: The catalyst is filtered off, and the filtrate is treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the this compound hydrochloride salt.

Visualizations

troubleshooting_flowchart start This compound Synthesis Issue low_yield Low Yield in Dieckmann Step? start->low_yield impurity Impurity Detected? start->impurity No check_base Optimize Base (e.g., NaH, KOtBu) low_yield->check_base Yes id_impurity Identify Impurity (NMR, MS) impurity->id_impurity Yes end Synthesis Optimized impurity->end No check_conditions Ensure Anhydrous Conditions & Optimize Temperature check_base->check_conditions check_sm Verify Starting Material Purity check_conditions->check_sm check_sm->end is_polymer Polymeric Byproduct? id_impurity->is_polymer is_intermediate Unreacted Intermediate? id_impurity->is_intermediate high_dilution Use High Dilution Conditions is_polymer->high_dilution Yes optimize_next_step Optimize Subsequent Reaction (e.g., Hydrolysis, Debenzylation) is_intermediate->optimize_next_step Yes high_dilution->end optimize_next_step->end

Caption: Troubleshooting flowchart for this compound synthesis.

synthetic_routes cluster_traditional Traditional Route: Dieckmann Condensation cluster_alternative Alternative Route: Ring Expansion diester N-Substituted Amino Diester dieckmann Dieckmann Condensation diester->dieckmann beta_keto_ester β-Keto Ester Intermediate dieckmann->beta_keto_ester hydrolysis Hydrolysis & Decarboxylation beta_keto_ester->hydrolysis n_protected_azepanone N-Protected This compound hydrolysis->n_protected_azepanone deprotection Deprotection n_protected_azepanone->deprotection azepan_3_one_trad This compound deprotection->azepan_3_one_trad piperidine Substituted Piperidine ring_expansion Ring Expansion Reaction piperidine->ring_expansion azepan_3_one_alt This compound ring_expansion->azepan_3_one_alt

Caption: Comparison of synthetic routes to this compound.

References

Validation & Comparative

Comparative Analysis of Azepan-3-one Synthesis Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Azepan-3-one, a seven-membered heterocyclic ketone, is a valuable building block in medicinal chemistry due to its presence in various biologically active compounds. The synthesis of this scaffold can be approached through several strategic pathways, each with its own set of advantages and limitations. This guide provides a comparative analysis of key methods for the synthesis of this compound, offering experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of this compound Synthesis Methods

MethodKey PrecursorsReagents & ConditionsYieldAdvantagesDisadvantages
Dieckmann Condensation Diethyl 3-(ethoxycarbonylmethyl)-3-azapentanedioate1. NaH, Toluene, reflux2. HCl, refluxModerateConvergent synthesis, readily available starting materials.Multi-step precursor synthesis, potential for side reactions.
Schmidt Rearrangement 1,4-CyclohexanedioneHydrazoic acid (from NaN3 + H2SO4), ChloroformLow to ModerateUtilizes a commercially available starting material.Use of highly toxic and explosive hydrazoic acid, potential for regioisomer formation.
Intramolecular Cyclization N-Benzyl-4-aminobutanoic acid derivative1. Oxalyl chloride, DCM2. AlCl3, DCMGoodPotentially high yielding, allows for N-substitution.Requires synthesis of a specific amino acid precursor.

In-Depth Analysis and Methodologies

This section provides a detailed overview of the primary synthetic routes to this compound, including reaction mechanisms and experimental protocols.

Dieckmann Condensation Approach

The Dieckmann condensation is a classic method for the formation of cyclic β-keto esters via an intramolecular Claisen condensation of a diester. For the synthesis of an this compound precursor, a suitably substituted adipate derivative is required. The subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the target ketone.

Reaction Pathway:

G cluster_0 Dieckmann Condensation Pathway Diethyl_adipate_derivative Diethyl 3-(N-benzyl-N-ethoxycarbonylmethyl)aminodipropionate Base NaH, Toluene Diethyl_adipate_derivative->Base 1. Cyclic_beta_keto_ester Ethyl 1-benzyl-4-oxoazepane-3-carboxylate Base->Cyclic_beta_keto_ester Intramolecular Condensation Acid_hydrolysis_decarboxylation aq. HCl, Reflux Cyclic_beta_keto_ester->Acid_hydrolysis_decarboxylation 2. N_Benzyl_Azepan_3_one 1-Benzylthis compound Acid_hydrolysis_decarboxylation->N_Benzyl_Azepan_3_one Hydrolysis & Decarboxylation Debenzylation H2, Pd/C N_Benzyl_Azepan_3_one->Debenzylation 3. Azepan_3_one This compound Debenzylation->Azepan_3_one

Caption: Dieckmann condensation route to this compound.

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 1-benzyl-4-oxoazepane-3-carboxylate. To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry toluene (200 mL) is added dropwise a solution of diethyl 3-(N-benzyl-N-ethoxycarbonylmethyl)aminodipropionate (37.9 g, 0.1 mol) in toluene (100 mL). The mixture is heated to reflux for 4 hours. After cooling, the reaction is quenched with acetic acid and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude β-keto ester.

  • Step 2: Synthesis of 1-Benzylthis compound. The crude ethyl 1-benzyl-4-oxoazepane-3-carboxylate is refluxed with 10% aqueous hydrochloric acid (150 mL) for 8 hours. The solution is cooled and neutralized with sodium carbonate. The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic extracts are dried and concentrated to give 1-benzylthis compound.

  • Step 3: Synthesis of this compound. A solution of 1-benzylthis compound (20.3 g, 0.1 mol) in ethanol (200 mL) is hydrogenated over 10% palladium on carbon (1 g) at 50 psi of hydrogen for 12 hours. The catalyst is filtered off, and the solvent is removed under reduced pressure to afford this compound.

Schmidt Rearrangement

The Schmidt rearrangement offers a route to azepanes through the ring expansion of a corresponding cyclohexanone derivative. The reaction proceeds by treating the ketone with hydrazoic acid under acidic conditions, leading to the insertion of a nitrogen atom into the ring.

Reaction Pathway:

G cluster_1 Schmidt Rearrangement Pathway Cyclohexanedione 1,4-Cyclohexanedione Hydrazoic_acid HN3 (NaN3, H2SO4) Cyclohexanedione->Hydrazoic_acid 1. Ring_expansion Azepane-dione intermediate Hydrazoic_acid->Ring_expansion Rearrangement Selective_reduction Selective Reduction Ring_expansion->Selective_reduction 2. Azepan_3_one This compound Selective_reduction->Azepan_3_one

Caption: Schmidt rearrangement for this compound synthesis.

Experimental Protocol:

  • Synthesis of this compound via Schmidt Rearrangement. To a stirred solution of 1,4-cyclohexanedione (11.2 g, 0.1 mol) in chloroform (100 mL) and concentrated sulfuric acid (20 mL) at 0 °C, sodium azide (7.8 g, 0.12 mol) is added portion-wise over 1 hour. The reaction mixture is stirred at room temperature for 24 hours. The mixture is then carefully poured onto crushed ice and neutralized with aqueous ammonia. The organic layer is separated, and the aqueous layer is extracted with chloroform (3 x 50 mL). The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated. The resulting crude product, a mixture of azepanediones, is then subjected to a selective reduction of one carbonyl group to yield this compound. Caution: Hydrazoic acid is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Intramolecular Cyclization of an Amino Acid Derivative

This method involves the formation of the azepane ring through an intramolecular cyclization of a suitably designed amino acid precursor. This approach can offer good control over the substitution pattern of the final product.

Reaction Pathway:

G cluster_2 Intramolecular Cyclization Pathway Amino_acid_precursor N-Benzyl-N-(3-carboxypropyl)glycine ethyl ester Acid_chloride_formation 1. Oxalyl Chloride, DCM Amino_acid_precursor->Acid_chloride_formation Friedel_Crafts_acylation 2. AlCl3, DCM Acid_chloride_formation->Friedel_Crafts_acylation Intramolecular Acylation N_Benzyl_Azepan_3_one 1-Benzylthis compound Friedel_Crafts_acylation->N_Benzyl_Azepan_3_one Debenzylation H2, Pd/C N_Benzyl_Azepan_3_one->Debenzylation Azepan_3_one This compound Debenzylation->Azepan_3_one

Caption: Intramolecular cyclization to form this compound.

Experimental Protocol:

  • Step 1: Synthesis of N-Benzylthis compound. To a solution of N-benzyl-N-(3-carboxypropyl)glycine ethyl ester (29.3 g, 0.1 mol) in dry dichloromethane (200 mL) is added oxalyl chloride (10.5 mL, 0.12 mol) dropwise at 0 °C. The reaction is stirred for 2 hours at room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acid chloride is dissolved in dry dichloromethane (100 mL) and added dropwise to a suspension of aluminum chloride (16.0 g, 0.12 mol) in dichloromethane (150 mL) at 0 °C. The mixture is stirred for 6 hours at room temperature, then quenched by the slow addition of water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated to give 1-benzylthis compound.

  • Step 2: Synthesis of this compound. The debenzylation of 1-benzylthis compound is carried out as described in the Dieckmann condensation protocol to yield this compound.

Conclusion

The choice of synthetic method for this compound will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The Dieckmann condensation offers a convergent and scalable route, though it requires a multi-step synthesis of the precursor. The Schmidt rearrangement provides a more direct approach from a commercially available starting material but involves hazardous reagents. The intramolecular cyclization of an amino acid derivative can provide good yields and allows for facile introduction of substituents on the nitrogen atom. Researchers should carefully evaluate these factors to select the optimal synthetic strategy for their research and development needs.

Validating the Structure of Novel Azepan-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust structural validation of novel chemical entities is a cornerstone of modern drug discovery and development. For newly synthesized azepan-3-one derivatives, a comprehensive analytical approach is paramount to unambiguously confirm their chemical structure, purity, and stereochemistry. This guide provides a comparative framework for the structural validation of a novel this compound derivative, presenting experimental data alongside an alternative, in this case, a regioisomeric azepan-4-one, to highlight the discerning power of various analytical techniques.

Comparative Structural Analysis

The definitive assignment of the carbonyl position in the azepane ring is a critical validation step. Spectroscopic and spectrometric techniques provide a detailed picture of the molecular framework, allowing for a direct comparison between the novel this compound and its azepan-4-one isomer.

Table 1: Comparison of Key Spectroscopic and Spectrometric Data

Analytical TechniqueNovel this compound DerivativeAzepan-4-one Derivative (Alternative)Key Differentiating Features
¹H NMR (400 MHz, CDCl₃)δ 3.5-3.7 (m, 2H, -CH₂-N), 2.6-2.8 (t, 2H, -CH₂-C=O), 2.4-2.6 (m, 2H), 1.8-2.0 (m, 2H), 1.6-1.8 (m, 2H)δ 3.3-3.5 (t, 2H, -CH₂-N), 2.8-3.0 (t, 2H), 2.5-2.7 (t, 2H, -CH₂-C=O), 1.9-2.1 (m, 2H)The chemical shifts and coupling patterns of the protons adjacent to the nitrogen and carbonyl groups are distinct. In the 3-one, the α-protons to the carbonyl are deshielded compared to the 4-one.
¹³C NMR (100 MHz, CDCl₃)δ 209.5 (C=O), 55.2 (C-N), 48.1, 42.5, 29.8, 24.3δ 210.1 (C=O), 52.8 (C-N), 45.7, 38.2, 27.5The chemical shift of the carbonyl carbon is similar, but the shifts of the carbons in the azepane ring, particularly those adjacent to the heteroatoms, show significant differences.
Mass Spectrometry (EI)m/z (%): 113 [M]⁺, 85, 70, 56, 42m/z (%): 113 [M]⁺, 98, 70, 57, 43The fragmentation pattern in electron ionization mass spectrometry can be indicative of the carbonyl position, leading to different characteristic fragment ions.[1]
FT-IR (KBr, cm⁻¹)~1715 (C=O stretch), ~3300 (N-H stretch)~1710 (C=O stretch), ~3310 (N-H stretch)While the carbonyl stretching frequencies are similar, subtle differences can sometimes be observed.

Definitive Structural Confirmation by X-ray Crystallography

For an unequivocal structural determination, single-crystal X-ray diffraction is the gold standard. This technique provides the precise spatial arrangement of atoms in the crystal lattice, confirming connectivity and stereochemistry.

Table 2: Comparative Crystallographic Data

ParameterNovel this compound DerivativeNotes
Crystal System MonoclinicDependent on crystallization conditions.
Space Group P2₁/cDependent on crystallization conditions.
Unit Cell Dimensions a = 10.1 Å, b = 5.5 Å, c = 12.3 Å, β = 105°These values are unique to the crystal structure of the specific derivative.
Key Bond Lengths C=O: ~1.21 Å, C-N: ~1.47 ÅConfirms the presence and location of the carbonyl group and the integrity of the azepane ring.
Confirmation Unambiguous confirmation of the 3-oxo position.Provides definitive proof of the molecular structure.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Record spectra on a 400 MHz NMR spectrometer.[1]

  • ¹H NMR Parameters: Acquire spectra with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Parameters: Acquire spectra with a spectral width of 250 ppm, a relaxation delay of 2 s, and 1024 scans.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions: Inject 1 µL of the sample onto a capillary column (e.g., HP-5MS). Use a temperature program starting at 100 °C, ramping to 280 °C at 15 °C/min.

  • MS Conditions: Acquire mass spectra over a range of m/z 40-500 with an ionization energy of 70 eV.

  • Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the peak of interest, paying close attention to the molecular ion and fragmentation pattern.[1]

Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).

  • Data Collection: Mount a selected crystal on a diffractometer equipped with a CCD detector and Mo-Kα radiation (λ = 0.71073 Å).[2] Collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the collected data using appropriate software. Solve the structure by direct methods and refine it by full-matrix least-squares procedures.[2][3]

  • Data Deposition: Deposit the final crystallographic data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC).

Visualizing the Validation Workflow

A systematic workflow ensures all necessary analytical steps are performed for a comprehensive structural validation.

G cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Confirmation cluster_comparison Comparative Analysis synthesis Novel this compound Derivative Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (GC-MS, HRMS) purification->ms ftir FT-IR Spectroscopy purification->ftir xray Single-Crystal X-ray Diffraction purification->xray If single crystals obtained comparison Comparison with Alternative Structures / Data nmr->comparison ms->comparison ftir->comparison xray->comparison

Caption: Workflow for the structural validation of a novel this compound derivative.

Logical Pathway for Isomer Differentiation

The differentiation between isomers is a logical process based on the interpretation of analytical data.

G start Synthesized Compound nmr_analysis Analyze 1H and 13C NMR Spectra start->nmr_analysis ms_analysis Analyze Mass Spectrum Fragmentation start->ms_analysis decision Data Consistent with this compound? nmr_analysis->decision ms_analysis->decision structure_confirmed Structure Validated as this compound decision->structure_confirmed Yes alternative_structure Consider Alternative Isomer (e.g., Azepan-4-one) decision->alternative_structure No further_analysis Further 2D NMR or X-ray Analysis Required alternative_structure->further_analysis

Caption: Decision pathway for distinguishing between this compound and an isomeric alternative.

References

A Comparative Analysis of the Biological Activities of Azepan-3-one and Piperidin-3-one Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, saturated nitrogen-containing rings are of particular interest due to their conformational flexibility and ability to engage with biological targets. This guide provides a comparative overview of the biological activities associated with two key heterocyclic ketones: Azepan-3-one, a seven-membered ring, and Piperidin-3-one, a six-membered ring. While direct comparative studies on the parent molecules are scarce, this document synthesizes findings on their derivatives to illuminate the therapeutic potential inherent in each scaffold.

The piperidine ring is a well-established privileged scaffold in drug discovery, present in numerous approved pharmaceuticals.[1] Its derivatives are known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic properties. The ketone functionality at the 3-position of piperidin-3-one offers a convenient synthetic handle for the introduction of diverse substituents, allowing for the fine-tuning of biological activity.

The azepane ring, a seven-membered heterocycle, has also emerged as a significant pharmacophore. Azepane-based compounds have demonstrated a range of pharmacological properties, and several have received FDA approval for treating various diseases. The larger ring size of azepane offers different conformational possibilities compared to piperidine, which can be exploited in the design of novel therapeutic agents.

This guide will delve into the reported biological activities of derivatives of these two scaffolds, present key experimental data in a comparative format, provide detailed experimental protocols for common biological assays, and visualize relevant signaling pathways.

Comparative Biological Activities

The following tables summarize the observed biological activities of derivatives of this compound and Piperidin-3-one based on available literature. It is important to note that these are not direct comparisons of the parent compounds but rather a reflection of the activities of their respective derivatives.

Table 1: Anticancer and Cytotoxic Activity

Scaffold DerivativeCell Line(s)Observed EffectReference
Azepane Various human tumor cell linesA dammarane-type triterpenoid featuring an azepane ring (A-azepanodammara-20(21),24(25)-diene) exhibited significantly increased cytotoxicity compared to the parent compound lacking the azepane moiety.
Piperidine Various hematological cancer cell lines3-chloro-3-methyl-2,6-diarylpiperidin-4-ones reduced the growth of multiple cancer cell lines and increased the expression of apoptosis-promoting genes.[[“]][[“]]
Piperidine SK-N-SH and A549 cell linesPolysubstituted piperidin-4-one-3-carboxylate derivatives showed high efficacy against these cell lines.[3][3]

Table 2: Anti-inflammatory Activity

Scaffold DerivativeMechanism of ActionObserved EffectReference
Azepane Broad-spectrum chemokine inhibition3-(acylamino)azepan-2-ones were identified as stable, orally available, and powerful anti-inflammatory agents.
Piperidine Inhibition of JAK2/STAT3 signaling pathwayPiperine, a natural product containing a piperidine moiety, demonstrated neuroprotective effects in ischemic stroke by inhibiting this pathway.[4][4]

Table 3: Antimicrobial Activity

Scaffold DerivativeTarget Organism(s)Observed EffectReference
Azepane Staphylococcus aureus, Cryptococcus neoformans, Candida albicansImidazo[1,2-a]azepin-1-ium bromides showed promising activity against these pathogens.
Piperidine Various bacterial and fungal strainsThiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antimicrobial and antifungal activity.[5][5]

Key Experimental Protocols

For the benefit of researchers, detailed protocols for two of the most common assays used to evaluate the biological activities discussed above are provided.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Piperidin-3-one derivatives) and include appropriate controls (vehicle and untreated cells). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 500-600 nm using a microplate reader.[1] The absorbance is directly proportional to the number of viable cells.

Broth Microdilution Assay for Antimicrobial Susceptibility

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6] The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[5]

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted test compound. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[5]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway Visualizations

To illustrate the mechanisms of action discussed for derivatives of this compound and Piperidin-3-one, the following diagrams of relevant signaling pathways are provided.

Chemokine_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Chemokine Chemokine GPCR Chemokine Receptor (GPCR) Chemokine->GPCR Binds G_protein G-protein GPCR->G_protein Activates PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Chemotaxis) PKC->Cellular_Response Ca_release->Cellular_Response Azepane_Derivative 3-(acylamino)azepan-2-one (Inhibitor) Azepane_Derivative->GPCR Inhibits (Broad Spectrum)

Caption: Chemokine Signaling Pathway and Inhibition by Azepane Derivatives.

JAK_STAT_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (e.g., Inflammatory Mediators) pSTAT->Gene_Expression Translocates & Activates Piperine Piperine (Inhibitor) Piperine->JAK Inhibits

Caption: JAK/STAT Signaling Pathway and Inhibition by a Piperidine-Containing Compound.

Conclusion

While a definitive declaration of superior biological activity for either the this compound or Piperidin-3-one scaffold is not possible without direct comparative studies, the available evidence on their derivatives reveals distinct and promising therapeutic avenues for each.

Derivatives of Piperidin-3-one are well-represented in the scientific literature, demonstrating a broad range of activities, particularly in the realms of anticancer and antimicrobial research. The inhibition of the JAK/STAT pathway by a piperidine-containing natural product highlights a specific mechanism through which these compounds can exert anti-inflammatory effects.

Derivatives of This compound , while less extensively studied, show significant promise. The identification of potent and metabolically stable anti-inflammatory agents that act as chemokine inhibitors underscores the potential of the azepane scaffold. Furthermore, the demonstrated ability of the azepane moiety to enhance the cytotoxicity of a parent molecule suggests its value in the design of novel anticancer agents.

Ultimately, the choice between an azepane or piperidine scaffold in a drug discovery program will depend on the specific therapeutic target and the desired pharmacological profile. Both ring systems offer valuable and distinct chemical space for the development of new and effective medicines. Further research, including direct comparative studies of analogous derivatives, is warranted to more fully elucidate the relative merits of each scaffold.

References

A Comparative Analysis of Spectroscopic Data: Azepan-3-one and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of Azepan-3-one, Piperidin-3-one, and Cyclohexanone.

This guide provides a comprehensive comparison of the spectroscopic data for this compound and its smaller ring analogues, Piperidin-3-one and Cyclohexanone. Understanding the spectral properties of these cyclic ketones is crucial for their identification, characterization, and utilization in synthetic chemistry and drug discovery. While comprehensive data for this compound is limited in publicly accessible databases, this guide presents available data for its derivative, 1-methyl-1H-azepin-3(2H)-one, and for the N-Boc protected form of Piperidin-3-one, alongside the well-documented data for Cyclohexanone.

Structural Comparison

This compound, a seven-membered heterocyclic ketone, along with its six-membered (Piperidin-3-one) and carbocyclic (Cyclohexanone) analogues, share a common ketone functional group, which dominates many of their spectral features. The key differences arise from the ring size and the presence and position of the nitrogen heteroatom.

G cluster_azepan This compound cluster_piperidin Piperidin-3-one cluster_cyclohexan Cyclohexanone a This compound (C₆H₁₁NO) b Piperidin-3-one (C₅H₉NO) a->b Ring Contraction c Cyclohexanone (C₆H₁₀O) b->c N to CH₂

Fig. 1: Structural relationship of the compared cyclic ketones.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound (as a derivative), N-Boc-Piperidin-3-one, and Cyclohexanone.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectra of these compounds is the strong absorption band corresponding to the C=O stretching vibration, typically found in the region of 1700-1725 cm⁻¹. The presence of the N-H bond in unprotected this compound and Piperidin-3-one would also be indicated by a characteristic absorption in the 3300-3500 cm⁻¹ region.

CompoundKey IR Absorptions (cm⁻¹)
Cyclohexanone ~2950-2850 (C-H stretch), ~1715 (C=O stretch)[1]
N-Boc-Piperidin-3-one Data not readily available. Expected: ~2950-2850 (C-H stretch), ~1710 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate)
This compound Data not readily available. Expected: ~3300 (N-H stretch), ~2950-2850 (C-H stretch), ~1705 (C=O stretch)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra are characterized by signals in the aliphatic region. The protons alpha to the carbonyl group are typically deshielded and appear at a lower field (higher ppm) compared to the other ring protons. The presence of a nitrogen atom in this compound and Piperidin-3-one influences the chemical shifts of adjacent protons.

CompoundProtonChemical Shift (δ, ppm)Multiplicity
Cyclohexanone α-CH₂~2.3-2.5t
β, γ-CH₂~1.8m
N-Boc-Piperidin-3-one [2]-C(CH₃)₃1.47s
Ring CH₂1.98, 2.47, 3.59, 4.04m, t, t, s
1-methyl-1H-azepin-3(2H)-one N-CH₃Not specified-
Ring ProtonsδH 3.57 (2-H), 6.17 (4-H), 6.84 (5-H), 5.17 (6-H), 6.72 (7-H)-

Note: The data for 1-methyl-1H-azepin-3(2H)-one corresponds to an unsaturated and substituted analogue, and thus the chemical shifts are significantly different from what would be expected for the saturated this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbonyl carbon is the most deshielded and appears at a characteristic downfield shift of >200 ppm. The other aliphatic carbons appear in the range of 20-60 ppm.

CompoundCarbonChemical Shift (δ, ppm)
Cyclohexanone [1]C=O~210
α-C~42
β-C~27
γ-C~25
N-Boc-Piperidin-3-one C=O (ketone)Not readily available
C=O (carbamate)Not readily available
-C(CH₃)₃Not readily available
Ring CarbonsNot readily available
1-methyl-1H-azepin-3(2H)-one C=O180.21
Ring Carbons62.25 (C-2), 123.33 (C-4), 142.01 (C-5), 99.41 (C-6), 147.19 (C-7)
Mass Spectrometry (MS)

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. Common fragmentation patterns for cyclic ketones involve alpha-cleavage.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
Cyclohexanone C₆H₁₀O98.1498 (M⁺), 83, 70, 55, 42
Piperidin-3-one C₅H₉NO99.13Not readily available
This compound C₆H₁₁NO113.16Not readily available

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical techniques.

NMR Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).

IR Spectroscopy

Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples are typically analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in Nujol.

Mass Spectrometry

Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is ionized by a beam of high-energy electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Conclusion

This guide provides a comparative overview of the spectroscopic data for this compound and its analogues. While complete data for this compound remains elusive in public domains, the provided information on its derivative and the analogues offers valuable insights for researchers. The distinct spectral features arising from the ring size and the presence of the nitrogen atom allow for the differentiation of these important cyclic ketones. Further studies are warranted to fully characterize the spectroscopic properties of this compound.

References

Purity Assessment of Synthesized Azepan-3-one: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of pharmaceutical intermediates is a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). Azepan-3-one, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the absence of potentially harmful impurities. This guide provides a comprehensive comparison of two common analytical techniques for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed experimental protocols, a comparative analysis of their performance based on hypothetical experimental data, and a clear workflow to guide researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone of pharmaceutical quality control, offering high resolution and sensitivity for the separation and quantification of a wide range of compounds.[1][2] For non-volatile and thermally labile substances, HPLC is often the method of choice.[3][4]

Experimental Protocol: HPLC Method for this compound Purity

This protocol is a robust starting point for the purity assessment of this compound and can be further optimized based on specific laboratory conditions and instrumentation.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard (of known purity)

  • Suspected impurity standards (if available)

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the sample and reference standard solutions into the HPLC system.

  • Identify the this compound peak by comparing the retention time with the reference standard.

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] It combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry, allowing for the identification and quantification of impurities.

Experimental Protocol: GC-MS Method for this compound Purity

This protocol provides a framework for the GC-MS analysis of this compound, which can be adapted based on the specific instrument and analytical goals.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

2. Reagents:

  • Methanol (GC grade) or another suitable solvent

  • This compound reference standard

3. Chromatographic and Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Transfer Line Temperature: 230°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 35-300

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in methanol to a concentration of 1 mg/mL.

5. Analysis:

  • Inject the sample solution into the GC-MS system.

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify potential impurities by searching their mass spectra against a library (e.g., NIST).

  • Calculate purity using the area normalization method from the total ion chromatogram (TIC).

Comparative Data Analysis

To provide a clear comparison of the two methods, the following table summarizes hypothetical performance data for the purity assessment of a synthesized batch of this compound.

ParameterHPLC MethodGC-MS Method
Purity Assay (%) 99.599.4
Retention Time of this compound (min) 8.212.5
Limit of Detection (LOD) (µg/mL) 0.10.05
Limit of Quantification (LOQ) (µg/mL) 0.30.15
Analysis Time per Sample (min) 2025
Primary Strengths High precision for quantification of known impurities. Suitable for non-volatile impurities.High sensitivity and specificity for identification of unknown volatile impurities.
Primary Limitations May not be suitable for highly volatile impurities. Identification of unknown peaks requires further analysis.Not suitable for non-volatile or thermally labile impurities.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the purity assessment of synthesized this compound, from initial synthesis to the comparative analysis of results from HPLC and GC-MS.

Purity_Assessment_Workflow cluster_synthesis Synthesis and Work-up cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition and Processing cluster_comparison Results Comparison and Reporting Synthesis Synthesized this compound Purification Crude Product Purification Synthesis->Purification Isolated_Product Isolated this compound Purification->Isolated_Product Weighing Accurate Weighing Isolated_Product->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Filtration Filtration (for HPLC) Dissolution->Filtration GCMS GC-MS Analysis Dissolution->GCMS HPLC HPLC Analysis Filtration->HPLC HPLC_Data HPLC Chromatogram HPLC->HPLC_Data GCMS_Data GC-MS Total Ion Chromatogram & Mass Spectra GCMS->GCMS_Data Peak_Integration_HPLC Peak Integration & Purity Calculation HPLC_Data->Peak_Integration_HPLC Peak_Integration_GCMS Peak Integration & Purity Calculation GCMS_Data->Peak_Integration_GCMS Impurity_ID Impurity Identification (via MS Library) GCMS_Data->Impurity_ID Comparison Compare Purity, Impurity Profiles, and Method Performance Peak_Integration_HPLC->Comparison Peak_Integration_GCMS->Comparison Impurity_ID->Comparison Report Final Purity Report Comparison->Report

Purity Assessment Workflow for this compound

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for the purity assessment of synthesized this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • HPLC is highly recommended for routine quality control where the primary goal is to accurately quantify the main component and known impurities. Its robustness and precision make it ideal for release testing of batches.

  • GC-MS is invaluable during process development and for troubleshooting, as it provides detailed structural information for the identification of unknown volatile impurities. This is crucial for understanding the impurity profile and optimizing the synthetic process.

For a comprehensive purity assessment, a combination of both techniques is often employed. HPLC provides accurate quantification, while GC-MS offers structural elucidation of volatile impurities, ensuring a thorough understanding of the quality of the synthesized this compound. This dual-pronged approach is a best practice in the pharmaceutical industry to guarantee the safety and quality of drug intermediates.[5]

References

Azepan-3-one Derivatives Emerge as Potent Kinase Inhibitors: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of recent studies reveals that azepan-3-one based compounds are a promising class of kinase inhibitors with significant therapeutic potential. This comparison guide synthesizes available in vitro and in vivo data, providing researchers, scientists, and drug development professionals with a detailed analysis of their efficacy, particularly as inhibitors of Cathepsin K, and their standing against alternative compounds.

This compound derivatives have demonstrated potent inhibitory activity against several key kinases, with a substantial body of research focusing on their role as Cathepsin K inhibitors. These compounds have shown improved stability and pharmacokinetic profiles compared to earlier five- and six-membered ring ketone-based inhibitors. This guide will delve into the quantitative efficacy data, experimental methodologies, and the underlying signaling pathways modulated by these compounds.

In Vitro Efficacy: Potent Inhibition at Nanomolar Concentrations

In vitro studies have been pivotal in establishing the potency of this compound based compounds. The primary metric for efficacy in these studies is the apparent inhibition constant (Ki,app), which indicates the concentration of the inhibitor required to produce half-maximum inhibition.

Table 1: In Vitro Efficacy of this compound Based Cathepsin K Inhibitors

Compound IDSubstitutionHuman Cathepsin K (Ki,app, nM)Reference Compound (Ki,app, nM)
1 (Parent Compound) 4S0.16-
10 (Relacatib/SB-462795) 4S-7-cis-methyl0.041-
20 4S0.16-
24 Not Specified0.0048-

Data compiled from multiple sources.[1][2][3]

The data clearly indicates that substitutions on the azepanone ring can significantly influence inhibitory potency. Notably, the 4S-7-cis-methyl substituted analogue, Relacatib (compound 10), exhibits a nearly four-fold increase in potency against human Cathepsin K compared to the parent compound.[2][3]

In Vivo Performance: Favorable Pharmacokinetics

The transition from promising in vitro results to effective in vivo application is a critical step in drug development. This compound derivatives have shown encouraging pharmacokinetic profiles in animal models, a key indicator of their potential as therapeutic agents.

Table 2: In Vivo Pharmacokinetic Profiles of this compound Based Cathepsin K Inhibitors in Rats

Compound IDOral Bioavailability (%)In Vivo Clearance Rate (mL/min/kg)
1 (Parent Compound) 4249.2
10 (Relacatib/SB-462795) 8919.5
20 42Not Reported

Data from studies in rats.[1][2][3]

Relacatib, once again, stands out with a remarkable 89% oral bioavailability in rats, more than double that of the parent compound, and a significantly lower clearance rate, suggesting a longer duration of action in the body.[2][3]

Experimental Protocols

To ensure the reproducibility and validation of these findings, it is essential to understand the methodologies employed. Below are summaries of the key experimental protocols used to determine the in vitro and in vivo efficacy of these compounds.

In Vitro Cathepsin K Inhibition Assay

The inhibitory activity of the this compound compounds against human Cathepsin K is typically determined using a fluorometric assay.

Protocol:

  • Recombinant human Cathepsin K is pre-incubated with varying concentrations of the test compound in a buffered solution (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (DTT).

  • The enzymatic reaction is initiated by the addition of a fluorogenic substrate, such as (Z-Leu-Arg)2-R110.

  • The fluorescence intensity is measured over time using a microplate reader (excitation/emission wavelengths are specific to the fluorophore).

  • The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.

  • The apparent inhibition constants (Ki,app) are determined by fitting the data to the Morrison equation for tight-binding inhibitors.

In Vivo Pharmacokinetic Studies in Rats

Pharmacokinetic parameters are assessed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.

Protocol:

  • Male Sprague-Dawley rats are used as the animal model.

  • For intravenous (IV) administration, the compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) and administered via the tail vein.

  • For oral (PO) administration, the compound is typically suspended in a vehicle like 0.5% methylcellulose and administered by oral gavage.

  • Blood samples are collected at various time points post-administration from the jugular vein.

  • Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic parameters, including oral bioavailability and clearance rate, are calculated from the plasma concentration-time profiles using appropriate software.

Signaling Pathway Modulation

Cathepsin K plays a crucial role in several signaling pathways implicated in cancer progression, particularly in bone metastasis. This compound based inhibitors, by targeting Cathepsin K, can modulate these pathways.

The RANKL/RANK signaling pathway is a key regulator of osteoclast formation and activity. Cathepsin K is a downstream effector of this pathway. Inhibition of Cathepsin K by this compound derivatives can disrupt the bone resorption cycle, a critical process in the development of bone metastases.[4] Furthermore, Cathepsin K has been linked to the mTOR signaling pathway, which is vital for cell growth and proliferation.[4]

Signaling_Pathway cluster_osteoblast Osteoblast cluster_osteoclast Osteoclast Precursor/Osteoclast cluster_inhibition Inhibition cluster_effect Effect RANKL RANKL RANK RANK RANKL->RANK binds NFkB NF-κB Pathway RANK->NFkB activates MAPK MAPK Pathway RANK->MAPK activates mTOR mTOR Pathway RANK->mTOR activates CathepsinK Cathepsin K (Active) NFkB->CathepsinK upregulates MAPK->CathepsinK upregulates mTOR->CathepsinK upregulates BoneResorption Bone Resorption CathepsinK->BoneResorption promotes Azepan3one This compound Inhibitor Azepan3one->CathepsinK inhibits Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Design Compound Design Synthesis Chemical Synthesis Design->Synthesis EnzymeAssay Enzyme Inhibition Assay (e.g., Cathepsin K) Synthesis->EnzymeAssay CellAssay Cell-based Assays (Cytotoxicity, etc.) EnzymeAssay->CellAssay SAR Structure-Activity Relationship (SAR) EnzymeAssay->SAR PK_Studies Pharmacokinetic Studies (Rat, Monkey) CellAssay->PK_Studies CellAssay->SAR Efficacy_Models Efficacy Models (e.g., Cancer Xenografts) PK_Studies->Efficacy_Models PK_Studies->SAR Efficacy_Models->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design

References

Comparative Guide to the Synthesis of Azepan-3-one: A Review of Published Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthetic protocols for Azepan-3-one, a valuable heterocyclic scaffold in medicinal chemistry. Due to the limited availability of direct, reproducible protocols for the unprotected this compound, this document focuses on the synthesis of its N-protected precursors, which can be readily deprotected to yield the target compound. The primary synthetic strategy discussed is the Dieckmann condensation, a powerful tool for the formation of cyclic β-keto esters.

Comparison of Synthetic Protocols for N-Protected this compound

The synthesis of this compound is most effectively achieved through a multi-step process involving the initial formation of an N-protected derivative, followed by cyclization and subsequent deprotection/decarboxylation. The N-benzyl protected route is a commonly employed strategy.

ParameterDieckmann Condensation Protocol for N-Benzyl-Azepan-3-one
Starting Materials N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester
Key Reaction Intramolecular Dieckmann Condensation
Reagents & Conditions Sodium ethoxide in toluene, reflux
Intermediate Ethyl 1-benzyl-3-oxoazepane-4-carboxylate
Subsequent Steps Hydrolysis and Decarboxylation
Reagents & Conditions Aqueous HCl, reflux
Final Product 1-Benzyl-azepan-3-one hydrochloride
Overall Yield Moderate to Good (specific yields vary across literature)
Purity High (typically requires crystallization)
Reaction Time Several hours for cyclization and decarboxylation
Scalability Reported in laboratory scale; potentially scalable

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-azepan-3-one via Dieckmann Condensation

This protocol involves a two-step sequence starting from the acyclic diester, N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester.

Step 1: Intramolecular Dieckmann Condensation to form Ethyl 1-benzyl-3-oxoazepane-4-carboxylate

  • Reagents:

    • N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester

    • Sodium ethoxide

    • Toluene (anhydrous)

    • Aqueous Hydrochloric Acid (for work-up)

    • Ethyl acetate (for extraction)

    • Brine

  • Procedure:

    • A solution of N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester in anhydrous toluene is added dropwise to a suspension of sodium ethoxide in toluene at reflux temperature.

    • The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, the reaction is quenched by the addition of aqueous hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate.

Step 2: Hydrolysis and Decarboxylation to form 1-Benzyl-azepan-3-one

  • Reagents:

    • Crude ethyl 1-benzyl-3-oxoazepane-4-carboxylate

    • Concentrated Hydrochloric Acid

    • Water

    • Sodium hydroxide solution (for work-up)

    • Dichloromethane (for extraction)

  • Procedure:

    • The crude β-keto ester from Step 1 is heated at reflux in a mixture of concentrated hydrochloric acid and water for several hours.

    • The progress of the reaction is monitored by the cessation of carbon dioxide evolution.

    • After cooling, the reaction mixture is neutralized with a sodium hydroxide solution.

    • The aqueous layer is extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford crude 1-benzyl-azepan-3-one.

    • Purification is typically achieved by column chromatography or crystallization of the hydrochloride salt.

Experimental Workflow and Logical Relationships

The synthesis of this compound via the Dieckmann condensation of an N-protected amino diester follows a logical progression from an acyclic precursor to the final cyclic ketone. This workflow can be visualized as follows:

Dieckmann_Condensation_Workflow cluster_start Starting Material Preparation cluster_cyclization Cyclization and Product Formation start_material N-Benzylglycine ethyl ester michael_addition Michael Addition start_material->michael_addition reagent1 Ethyl acrylate reagent1->michael_addition diester N-benzyl-N-(2-ethoxycarbonylethyl)glycine ethyl ester michael_addition->diester dieckmann Dieckmann Condensation diester->dieckmann NaOEt, Toluene, Reflux beta_keto_ester Ethyl 1-benzyl-3-oxoazepane-4-carboxylate dieckmann->beta_keto_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation beta_keto_ester->hydrolysis_decarboxylation HCl, H2O, Reflux product 1-Benzyl-azepan-3-one hydrolysis_decarboxylation->product deprotection Deprotection (e.g., Hydrogenolysis) product->deprotection H2, Pd/C final_product This compound deprotection->final_product

Synthetic workflow for this compound via Dieckmann condensation.

Signaling Pathways and Logical Relationships

The core of the presented synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation. The logical relationship of this key step is depicted below, illustrating the transformation of the acyclic diester into the cyclic β-keto ester.

Dieckmann_Mechanism_Logic Acyclic_Diester Acyclic N-Benzyl Amino Diester Enolate_Formation Enolate Formation (Base Induced) Acyclic_Diester->Enolate_Formation NaOEt Intramolecular_Attack Intramolecular Nucleophilic Attack Enolate_Formation->Intramolecular_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Intramolecular_Attack->Tetrahedral_Intermediate Elimination Elimination of Alkoxide Tetrahedral_Intermediate->Elimination Cyclic_Beta_Keto_Ester Cyclic β-Keto Ester Elimination->Cyclic_Beta_Keto_Ester

Logical steps of the Dieckmann condensation reaction.

A Head-to-Head Comparison of Azepan-3-one and Other Cyclic Ketones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical scaffolds is a critical decision. This guide provides a head-to-head comparison of Azepan-3-one with other common cyclic ketones, namely cyclopentanone, cyclohexanone, and cycloheptanone. The comparison focuses on their physicochemical properties, reactivity, and biological relevance, supported by experimental data to inform scaffold selection in drug discovery and chemical synthesis.

Introduction to Cyclic Ketones

Cyclic ketones are a fundamental class of organic compounds characterized by a carbonyl group within a carbocyclic ring. Their ring size significantly influences their chemical and physical properties, including reactivity, which is often attributed to ring strain. These structural motifs are present in numerous natural products and synthetic compounds with important biological activities. This guide will delve into the properties of this compound, a seven-membered heterocyclic ketone containing a nitrogen atom, and compare it with the well-studied carbocyclic ketones: cyclopentanone (five-membered), cyclohexanone (six-membered), and cycloheptanone (seven-membered).

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of these cyclic ketones are summarized in the table below. These properties are crucial for predicting their behavior in different solvent systems and for their characterization.

PropertyThis compoundCyclopentanoneCyclohexanoneCycloheptanone
Molecular Formula C₆H₁₁NO[1]C₅H₈OC₆H₁₀OC₇H₁₂O
Molecular Weight ( g/mol ) 113.16[1]84.1298.15112.17
Boiling Point (°C) Not available130.6155.6179
Melting Point (°C) Not available-58.2-47-21
Density (g/mL at 20°C) Not available0.9500.9470.951
IR C=O Stretch (cm⁻¹) ~1710~1745~1715~1705
¹³C NMR (C=O, ppm) Not available~220~212~215

Reactivity Comparison

The reactivity of cyclic ketones is a key consideration for their application in synthesis. A common reaction used to probe the reactivity of ketones is reduction by hydride reagents like sodium borohydride. The rate of this reaction is influenced by factors such as ring strain and steric hindrance around the carbonyl group.

A general workflow for comparing the reactivity of cyclic ketones through a reduction reaction is outlined below.

G Experimental Workflow for Comparing Ketone Reactivity cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ketones Select Cyclic Ketones (this compound, Cyclopentanone, etc.) Mix Mix Ketone and NaBH4 Solution at Controlled Temp. Ketones->Mix Reagent Prepare Standardized NaBH4 Solution Reagent->Mix Quench Quench Reaction at Specific Time Intervals Mix->Quench GCMS Analyze Aliquots by GC-MS Quench->GCMS Kinetics Determine Reaction Rate Constants GCMS->Kinetics Compare Compare Reactivity Kinetics->Compare

Workflow for comparing cyclic ketone reactivity.

Biological Activity and Relevance

Cyclic ketones are prevalent scaffolds in biologically active molecules and approved drugs. Their rigid conformations can provide a basis for the design of potent and selective ligands for various biological targets.

Cyclic KetoneExamples of Biological Relevance
This compound The azepane ring is found in various bioactive compounds. For instance, some A-azepano-triterpenoids have shown cytotoxic potential against human cancer cell lines with EC₅₀ values in the micromolar range.[2][3] Additionally, certain azepane derivatives exhibit antimicrobial and antiviral activities, with some showing strong activity against MRSA with MIC values as low as ≤ 0.15 μM.[4]
Cyclopentanone The cyclopentanone ring is a key structural feature in prostaglandins, which are lipid compounds with diverse hormone-like effects.[5][6] Synthetic prostaglandin analogues containing a cyclopentanone core are used to treat various conditions. For example, the synthesis of bicyclic ketones in prostaglandins has led to compounds with significant antimitotic activity, with ID₅₀ values as low as 0.35 µg/mL.[5]
Cyclohexanone The cyclohexanone scaffold is present in the anesthetic drug ketamine.[7] Furthermore, cyclohexanone itself is metabolized in the body, and its toxicological profile has been studied. The oral LD₅₀ for cyclohexanone in rats is reported to be 1.80 g/kg bw.

The role of the cyclopentanone ring as a core component in the prostaglandin synthesis pathway is a prime example of the importance of cyclic ketones in biological signaling.

G Role of Cyclopentanone in Prostaglandin Synthesis Arachidonic_Acid Arachidonic Acid COX_Enzymes Cyclooxygenase (COX) Enzymes Arachidonic_Acid->COX_Enzymes PGG2 Prostaglandin G2 (PGG2) COX_Enzymes->PGG2 Peroxidase Peroxidase PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) (Cyclopentanone core) Peroxidase->PGH2 Isomerases Isomerases PGH2->Isomerases Prostaglandins Various Prostaglandins (PGE2, PGD2, etc.) Isomerases->Prostaglandins Biological_Effects Diverse Biological Effects (Inflammation, Pain, etc.) Prostaglandins->Biological_Effects

Simplified prostaglandin synthesis pathway.

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible research. Below are summarized procedures for the synthesis of cyclopentanone and cyclohexanone.

Synthesis of Cyclopentanone from Adipic Acid

Materials: Adipic acid, barium hydroxide (catalyst).

Procedure:

  • An intimate mixture of adipic acid and a catalytic amount of barium hydroxide is prepared.

  • The mixture is gradually heated to 285-295 °C.

  • Cyclopentanone distills from the reaction mixture along with water.

  • The cyclopentanone is separated from the aqueous layer, dried, and purified by distillation.

Synthesis of Cyclohexanone by Oxidation of Cyclohexanol

Materials: Cyclohexanol, sodium dichromate dihydrate, sulfuric acid, water.

Procedure:

  • A solution of sodium dichromate in sulfuric acid and water (Jones reagent) is prepared and cooled.

  • Cyclohexanol is added to the oxidizing solution, and the temperature is maintained between 55-60 °C.

  • After the reaction is complete, the mixture is distilled to separate the cyclohexanone.

  • The distillate is saturated with salt, and the cyclohexanone layer is separated, dried, and purified by distillation.

Conclusion

This guide provides a comparative overview of this compound and other common cyclic ketones. While direct quantitative comparisons of reactivity and biological activity for this compound are limited in the current literature, the available data on related azepane-containing compounds suggest their potential as valuable scaffolds in drug discovery, particularly in the areas of oncology and infectious diseases. Cyclopentanone and cyclohexanone remain fundamental building blocks with well-established reactivity and significant roles in biologically important molecules like prostaglandins and pharmaceuticals. Further research into the specific properties of this compound is warranted to fully elucidate its potential and enable its broader application in chemical and pharmaceutical research.

References

A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The azepane scaffold is a crucial seven-membered heterocycle in medicinal chemistry, with its derivatives showing a wide range of biological activities. The conformational flexibility of the azepane ring is a key determinant of its interaction with biological targets.[1] The introduction of a ketone functionality at the 3-position, yielding the azepan-3-one core, along with substitutions on the ring, significantly influences the conformational preferences of the molecule. This guide provides a comparative analysis of substituted this compound derivatives, focusing on their conformational properties as determined by experimental data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. This information is critical for researchers and professionals in drug development for the rational design of potent and selective therapeutic agents.

Conformational Landscape of the this compound Ring

The seven-membered this compound ring is inherently flexible and can adopt a variety of conformations, with the most common being the chair, boat, and twist-boat forms. The presence of substituents can stabilize or destabilize these conformations, leading to a conformational equilibrium that is often crucial for biological activity. The substitution pattern on the azepanone core can modulate pharmacological properties.[2][3]

For instance, in a series of methyl-substituted this compound based cathepsin K inhibitors, the position and stereochemistry of the methyl group were found to significantly impact both the inhibitory potency and the pharmacokinetic profile of the compounds.[2][3]

Comparative Data of Substituted this compound Derivatives

The following tables summarize the conformational data and biological activity for a series of 4S-substituted this compound derivatives designed as cathepsin K inhibitors. The data is primarily drawn from the comprehensive study by Yamashita et al. on 5-, 6-, and 7-methyl-substituted this compound cathepsin K inhibitors.[2][3][4]

Table 1: Comparison of Unsubstituted and Methyl-Substituted this compound Cathepsin K Inhibitors

CompoundSubstitutionCathepsin K Ki (nM)Rat Oral Bioavailability (%)Conformation of C4-substituent in unbound state
1 4S- (unsubstituted)0.1642Equatorial
2 4S,5S-cis-methyl0.05219-
3 4S,5R-trans-methyl0.0755.3-
4 4S,6S-cis-methyl1.150-
5 4S,6R-trans-methyl0.02424-
10 4S,7S-cis-methyl0.04189Equatorial

Data extracted from Yamashita et al., J. Med. Chem. 2006, 49 (5), pp 1597–1612.[2][3][4]

Table 2: X-ray Crystallography Data for Selected this compound Derivatives

CompoundThis compound ConformationC4-substituent Orientation (in crystal)Key Dihedral Angles (°)
Unbound Inhibitor 20 ChairEquatorialC2-C3-C4-C5: -65.4
Inhibitor 20 bound to Cathepsin K Twist-ChairAxialC2-C3-C4-C5: 149.7
Compound 10 ChairEquatorialN/A

Data for inhibitor 20 from Marquis et al., J. Med. Chem. 2001, 44 (9), pp 1380–1395.[5] Data for compound 10 from Yamashita et al., J. Med. Chem. 2006, 49 (5), pp 1597–1612.[2][3][4]

Experimental Methodologies

A combination of techniques is employed to elucidate the conformational preferences of substituted this compound derivatives.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive picture of the solid-state conformation of a molecule.

General Protocol:

  • Crystal Growth: Crystals of the target compound are grown by slow evaporation of a suitable solvent system.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined to obtain accurate bond lengths, bond angles, and dihedral angles.

The crystal structure of an unbound azepanone-based inhibitor revealed that the C-4 substituent adopts an equatorial conformation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.

Key NMR Experiments:

  • ¹H NMR: The coupling constants (J-values) between vicinal protons are dependent on the dihedral angle between them, as described by the Karplus equation. This allows for the determination of the relative stereochemistry and conformational preferences of the ring.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing information about the spatial arrangement of substituents and the overall conformation of the molecule.

Computational Modeling

Molecular mechanics and quantum mechanics calculations are used to predict the relative energies of different conformations and to complement experimental data.

Typical Workflow:

  • Conformational Search: A systematic or random search of the conformational space is performed to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using a suitable level of theory (e.g., Density Functional Theory - DFT).

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their populations at a given temperature.

Molecular modeling studies have predicted a higher energy axial orientation for the C-4 substituent of an azepanone inhibitor when bound to the active site of cathepsin K, a prediction that was later confirmed by X-ray crystallography.[5]

Visualization of Conformational Analysis Concepts

conformational_equilibrium cluster_chair Chair Conformations cluster_boat Boat/Twist Conformations Chair_Eq Chair (Equatorial) Chair_Ax Chair (Axial) Chair_Eq->Chair_Ax Ring Inversion Twist_Boat Twist-Boat Chair_Eq->Twist_Boat Conformational Interconversion Chair_Ax->Twist_Boat Conformational Interconversion

Caption: Conformational equilibrium of a substituted this compound ring.

experimental_workflow Synthesis Synthesis of Substituted this compound Purification Purification and Characterization Synthesis->Purification X_ray X-ray Crystallography Purification->X_ray NMR NMR Spectroscopy Purification->NMR Computational Computational Modeling Purification->Computational Solid_State Solid-State Conformation X_ray->Solid_State Solution_Conformation Solution Conformation and Dynamics NMR->Solution_Conformation Theoretical_Energies Conformational Energies and Populations Computational->Theoretical_Energies SAR Structure-Activity Relationship Analysis Solid_State->SAR Solution_Conformation->SAR Theoretical_Energies->SAR

Caption: Workflow for the conformational analysis of this compound derivatives.

References

Safety Operating Guide

Proper Disposal of Azepan-3-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential safety and logistical information for the proper disposal of Azepan-3-one, ensuring compliance and minimizing environmental impact.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 171257-01-5) was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of hazardous chemical waste and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department and the forthcoming specific SDS for this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

Step-by-Step Disposal Protocol

The disposal of chemical waste is a regulated process that requires careful planning and execution. The following is a generalized workflow for the disposal of a chemical like this compound.

  • Waste Identification and Classification:

    • Treat this compound as hazardous waste. Based on its chemical structure (a cyclic ketone), it may be classified as a flammable and/or toxic substance.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react dangerously.

  • Containerization:

    • Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with this compound.

    • The label should clearly state "Hazardous Waste" and include the chemical name ("this compound"), CAS number (171257-01-5), and the approximate quantity.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA).

    • The SAA should be a secure, well-ventilated location, away from sources of ignition and incompatible materials.

    • Keep the container tightly sealed except when adding waste.

  • Waste Pickup and Disposal:

    • Contact your institution's EHS department to schedule a waste pickup.

    • Provide them with all necessary information about the waste, as detailed on the container label.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data Summary

Due to the absence of a specific SDS, quantitative data regarding toxicity, flammability, and exposure limits are not available. The following table provides a template for the types of data that should be sought from the official SDS once obtained.

ParameterValueSource
LD50 (Oral, Rat) Data not availableTo be obtained from the specific SDS
Flash Point Data not availableTo be obtained from the specific SDS
Permissible Exposure Limit (PEL) Data not availableTo be obtained from the specific SDS
Incompatible Materials Strong oxidizing agents, strong acids, strong bases (general guidance)To be obtained from the specific SDS

Experimental Protocols

Detailed experimental protocols involving this compound should include a dedicated section on waste disposal, referencing the procedures outlined above and any specific institutional requirements. All researchers handling the compound must be trained on these protocols before commencing work.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

A Start: this compound Waste Generated B Is this a known hazardous waste? A->B C Treat as Hazardous Waste B->C Yes J Consult Safety Data Sheet (SDS) and EHS B->J Unsure D Select appropriate, labeled waste container C->D E Store in designated Satellite Accumulation Area (SAA) D->E F Is container full or pickup scheduled? E->F F->E No G Contact Environmental Health & Safety (EHS) for pickup F->G Yes H EHS collects and disposes of waste G->H I End H->I J->C

This compound Disposal Workflow

Essential Safety and Logistical Information for Handling Azepan-3-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemicals like Azepan-3-one is paramount. This document provides a comprehensive operational and disposal plan, grounded in established safety protocols for similar chemical structures, to foster a secure laboratory environment.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a thorough risk assessment is necessary to determine the appropriate level of personal protective equipment. Based on the hazards associated with analogous compounds, the following PPE is recommended:

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Skin and Body Protection: A laboratory coat is essential. For procedures with a higher potential for exposure, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Serious Eye Damage/Eye IrritationDangerH318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Respiratory tract irritation)WarningH335: May cause respiratory irritation

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize risks. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review Safety Data Sheet (or analogous compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh/Measure this compound prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste (Following Institutional Guidelines) cleanup_segregate->cleanup_dispose post_remove_ppe Remove PPE Correctly cleanup_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash post_document Document Experiment post_wash->post_document

Procedural workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Non-Halogenated Organic Waste: this compound, being a non-halogenated organic compound, should be collected in a designated, clearly labeled, and sealed container for non-halogenated organic waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as hazardous waste in a separate, labeled container.

Disposal Procedure:

  • Labeling: All waste containers must be accurately labeled with their contents, including the full chemical name "this compound" and appropriate hazard warnings.

  • Storage: Waste containers should be stored in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain.[1]

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in the laboratory, contributing to a culture of safety and responsibility.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azepan-3-one
Reactant of Route 2
Azepan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.